molecular formula C7H7N3 B1318945 6-(Methylamino)nicotinonitrile CAS No. 261715-36-0

6-(Methylamino)nicotinonitrile

Cat. No.: B1318945
CAS No.: 261715-36-0
M. Wt: 133.15 g/mol
InChI Key: OFCRHTLXDCWARW-UHFFFAOYSA-N
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Description

6-(Methylamino)nicotinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(methylamino)pyridine-3-carbonitrile
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InChI

InChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)5-10-7/h2-3,5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCRHTLXDCWARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591349
Record name 6-(Methylamino)pyridine-3-carbonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
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CAS No.

261715-36-0
Record name 6-(Methylamino)-3-pyridinecarbonitrile
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Record name 6-(Methylamino)pyridine-3-carbonitrile
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Record name 6-(methylamino)pyridine-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 6-(Methylamino)nicotinonitrile (CAS 261715-36-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring appended with a methylamino and a nitrile group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to kinase inhibitor development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in peer-reviewed literature, a compilation of data from chemical suppliers and predictions based on structurally related compounds provides valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 261715-36-0-
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point 283.5 °C at 760 mmHg (predicted)[3]
Density 1.13 g/cm³ (predicted)[3]
Flash Point 125.3 °C (predicted)[3]
Solubility Predicted to be soluble in polar protic (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents. Moderate water solubility is expected.Inferred from related compounds[4]
LogP 0.99498 (predicted)[1]
Topological Polar Surface Area (TPSA) 48.71 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Synthesis and Characterization

Diagram 1: Proposed Synthetic Pathway for this compound

G Precursor 6-Chloronicotinonitrile Product This compound Precursor->Product Nucleophilic Aromatic Substitution Reagent Methylamine (CH3NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent->Product

Diagram 1: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate, 2-3 equivalents) and an aqueous solution of methylamine (excess, e.g., 5-10 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

Due to the lack of specific experimental spectral data for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from related compounds.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a broad singlet for the N-H proton, and distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.

  • ¹³C NMR: The spectrum would display signals for the methyl carbon, and the six carbons of the pyridine ring, including the carbon of the nitrile group.

  • FT-IR: Characteristic vibrational bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the methyl and aromatic groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] Notably, this scaffold has been extensively explored in the development of kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Several studies have demonstrated that nicotinonitrile derivatives can act as potent inhibitors of various kinases, including:

  • PIM Kinases: A number of nicotinonitrile derivatives have been synthesized and evaluated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[1][6] These compounds have shown promising cytotoxic activity against cancer cell lines.

  • Tyrosine Kinases: The nicotinonitrile scaffold has also been utilized in the design of tyrosine kinase inhibitors.[2] Derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells.

While direct experimental data on the kinase inhibitory activity of this compound is not available, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable starting point or intermediate for the synthesis of novel kinase-targeted therapies.

Diagram 2: General Kinase Inhibition Mechanism

G Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound (or derivative) Inhibitor->Kinase Binds to ATP-binding pocket

Diagram 2: Competitive ATP binding is a common mechanism for kinase inhibitors.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound or its derivatives, the following are general protocols for common assays.

Diagram 3: Workflow for Kinase Inhibitor Screening

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) DetermineIC50 Determine IC50 KinaseAssay->DetermineIC50 CellViability Cell Viability Assay (e.g., MTT) DetermineIC50->CellViability Lead Compound ApoptosisAssay Apoptosis/Cell Cycle Analysis CellViability->ApoptosisAssay

Diagram 3: A typical workflow for evaluating potential kinase inhibitors.

4.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay - General Protocol)

This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.

  • Materials:

    • Recombinant kinase of interest (e.g., PIM-1, a tyrosine kinase)

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compound (this compound or derivative) dissolved in DMSO

    • Assay plates (e.g., 384-well)

    • Plate reader capable of luminescence detection

  • Protocol:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In an assay plate, add the test compound, the kinase, and the kinase-specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

4.2.2. Cell Viability Assay (MTT Assay - General Protocol)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel therapeutics, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related molecules. The provided hypothetical synthesis and established biological assay protocols offer a solid foundation for researchers to further investigate the properties and potential applications of this and related nicotinonitrile derivatives. Further research is warranted to fully characterize this compound and explore its biological activity profile.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-(Methylamino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes computational data, information on structurally related compounds, and established analytical methodologies to offer a thorough profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of nicotinonitrile derivatives, particularly in the context of drug discovery and development.

Introduction

This compound belongs to the nicotinonitrile class of compounds, which are recognized as important scaffolds in medicinal chemistry. Nicotinonitrile derivatives have shown a wide range of biological activities, including potential as kinase inhibitors.[1][2] This guide focuses on the core physicochemical properties of this compound, providing essential data for its handling, characterization, and potential application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The following tables summarize the available and estimated data for this compound.

General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 3-Pyridinecarbonitrile, 6-(methylamino)-[3]
CAS Number 261715-36-0[3][4]
Molecular Formula C₇H₇N₃[3][4]
Molecular Weight 133.15 g/mol [3][4]
SMILES CNC1=NC=C(C#N)C=C1[3]
Purity ≥96% (Commercially available)[3]
Storage 4°C, protect from light[3]
Calculated Physicochemical Parameters

Computational models provide valuable estimations of a compound's properties, aiding in the prediction of its behavior.

ParameterValueSource
Topological Polar Surface Area (TPSA) 48.71 Ų[3]
LogP (Octanol-Water Partition Coefficient) 0.99498[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]
Estimated Physical Properties
PropertyEstimated ValueBasis for Estimation
Melting Point Data not availableComparison with related compounds suggests it is a solid at room temperature.
Boiling Point Data not available-
Solubility Moderately soluble in polar organic solvents. Limited solubility in non-polar solvents.Based on the properties of other nicotinonitrile derivatives.[5]
pKa Data not availableThe pyridine nitrogen and the methylamino group are expected to be the basic centers.

Experimental Protocols

This section outlines general experimental protocols for the synthesis, purification, and characterization of this compound. These are adaptable methods based on standard laboratory practices for similar compounds.

Synthesis

A plausible synthetic route for this compound could involve the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with methylamine.

Reaction Scheme:

G reactant1 6-Chloronicotinonitrile product This compound reactant1->product reactant2 Methylamine (CH3NH2) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagents->product JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 3. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK2 Phosphorylation JAK1->STAT1 4. STAT Phosphorylation JAK2->Receptor JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Inhibitor This compound (as a JAK Inhibitor) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 7. Transcription

References

An In-depth Technical Guide to 6-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic and analytical methodologies related to 6-(Methylamino)nicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Information

Molecular Structure:

This compound possesses a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position.

Chemical Formula: C₇H₇N₃[1][2][3]

Molecular Weight: 133.15 g/mol [1][2][3][4]

SMILES: CNC1=NC=C(C#N)C=C1[1][2]

Synonyms: 3-Pyridinecarbonitrile, 6-(methylamino)-; 6-(Methylamino)-3-pyridinecarbonitrile[1][2]

Appearance: White to off-white solid powder.[5]

Physicochemical and Predicted Properties

The following table summarizes key quantitative data for this compound, providing a snapshot of its chemical characteristics.

PropertyValueSource
Molecular Formula C₇H₇N₃[1][3]
Molecular Weight 133.15 g/mol [3][4]
CAS Number 261715-36-0[3]
Topological Polar Surface Area (TPSA) 48.71 Ų
Predicted LogP 0.99498[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Predicted Boiling Point 283.5 ± 25.0 °C[5]
Predicted Density 1.13 ± 0.1 g/cm³[5]
Predicted pKa 3.85 ± 0.10[5]

Experimental Protocols

Proposed Synthesis of this compound:

This proposed synthesis involves a nucleophilic aromatic substitution reaction starting from 6-chloronicotinonitrile.

Materials:

  • 6-chloronicotinonitrile

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable organic solvent (e.g., ethanol, DMF)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1 equivalent) in a suitable organic solvent.

  • Addition of Reagents: Add the non-nucleophilic base (1.5-2 equivalents) to the solution, followed by the slow addition of the methylamine solution (1.2-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Logical Workflow and Potential Applications

While specific signaling pathways involving this compound are not yet elucidated in the literature, the broader class of nicotinonitrile derivatives has garnered significant interest for its diverse biological activities, including potential applications as kinase inhibitors in cancer therapy.[5][6][7] The following diagram illustrates a logical workflow for the screening of such compounds.

logical_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro_assay In Vitro Kinase Assay (e.g., against FGFR, VEGFR) characterization->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) in_vitro_assay->cell_based_assay ic50 Determine IC50 Values cell_based_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Logical workflow for screening nicotinonitrile derivatives.

This workflow outlines the process from the synthesis and characterization of this compound and its analogs, through biological screening for kinase inhibitory and anti-proliferative activities, to the analysis of structure-activity relationships for lead optimization. Nicotinonitrile-based compounds have shown promise as inhibitors of various kinases, which are pivotal in cell signaling pathways often dysregulated in cancer.[8][9]

References

Technical Guide: Solubility of 6-(Methylamino)nicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Methylamino)nicotinonitrile. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on its expected solubility based on its chemical properties and provides a detailed experimental protocol for its determination.

Physicochemical Properties

PropertyValue
CAS Number 261715-36-0
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Expected to be a solid

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar pyridine ring, a nitrile group, and a methylamino group. These features suggest a favorable solubility in polar solvents. The following table summarizes the expected qualitative solubility in a range of common organic solvents.[1] It is important to note that these are predictions and should be confirmed experimentally.

Solvent CategoryRepresentative SolventsExpected Solubility
Polar Protic Ethanol, MethanolFavorable
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileFavorable
Non-polar Dichloromethane, HexaneLimited

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method is widely accepted and provides reliable quantitative data.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solution for Standard Curve:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted sample solution by HPLC.

    • Record the peak areas obtained for each standard and the sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Standards F Analyze standards and sample by HPLC A->F B Add excess this compound to solvent C Equilibrate in temperature-controlled shaker B->C D Collect and filter supernatant C->D E Dilute filtered solution D->E E->F G Construct calibration curve F->G H Determine concentration and calculate solubility G->H

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Stability and Degradation Profile of 6-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation profile of 6-(Methylamino)nicotinonitrile, a substituted pyridine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from studies on structurally related compounds, including aminopyridines, cyanopyridines, and nicotinonitrile derivatives, to project a likely stability and degradation profile. It also outlines the standard methodologies for conducting forced degradation studies as mandated by regulatory bodies.

Executive Summary

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position. The stability of this molecule is crucial for its development as a potential pharmaceutical agent. Based on the chemistry of its functional groups and aromatic core, this compound is predicted to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways are anticipated to involve hydrolysis of the nitrile group and oxidation of the methylamino group. This document provides a theoretical framework for its stability, outlines experimental protocols for its assessment, and proposes potential degradation pathways.

Predicted Stability Profile

While specific quantitative data for this compound is not publicly available, a qualitative stability profile can be inferred from the behavior of analogous compounds.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Susceptible6-(Methylamino)nicotinamide, 6-(Methylamino)nicotinic acid
Basic Hydrolysis Susceptible6-(Methylamino)nicotinamide, 6-(Methylamino)nicotinic acid
Oxidative SusceptibleN-oxide derivatives, products of amino group oxidation
Thermal Likely Stable at standard conditions; degradation at high temperatures (>250-300°C)Dehydrogenation, ring-opening, dealkylation (forming 6-aminonicotinonitrile), elimination of HCN[1]
Photolytic Potentially SusceptiblePhotodegradation products (e.g., dimers, oxides)

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily targeting the nitrile and methylamino functional groups.

Hydrolytic Degradation

The cyano group on the pyridine ring is susceptible to hydrolysis under both acidic and basic conditions. This is a common reaction for cyanopyridines, which can be hydrolyzed to the corresponding amide (nicotinamide derivative) and subsequently to the carboxylic acid (nicotinic acid derivative).

Diagram 1: Proposed Hydrolytic Degradation Pathway

hydrolytic_degradation This compound This compound 6-(Methylamino)nicotinamide 6-(Methylamino)nicotinamide This compound->6-(Methylamino)nicotinamide H₂O / H⁺ or OH⁻ 6-(Methylamino)nicotinic acid 6-(Methylamino)nicotinic acid 6-(Methylamino)nicotinamide->6-(Methylamino)nicotinic acid H₂O / H⁺ or OH⁻

Caption: Proposed pathway for the hydrolysis of this compound.

Oxidative Degradation

The methylamino group is a primary target for oxidation. The nitrogen atom in the pyridine ring can also be oxidized to an N-oxide. The specific degradation products would depend on the oxidizing agent used.

Diagram 2: Potential Oxidative Degradation Sites

oxidative_degradation cluster_main This compound Molecule Oxidative_Attack_1 Oxidation of Methylamino Group Molecule->Oxidative_Attack_1 Oxidative_Attack_2 N-Oxidation of Pyridine Ring Molecule->Oxidative_Attack_2 forced_degradation_workflow cluster_stress Stress Conditions Acid_Hydrolysis Acidic (e.g., 0.1M HCl) Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analysis Base_Hydrolysis Basic (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60-80°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Drug_Substance This compound (in solution/solid state) Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic Characterization Characterization of Degradation Products (e.g., MS, NMR) Analysis->Characterization Report Stability Profile and Degradation Pathway Elucidation Characterization->Report

References

Theoretical Properties of 6-(Methylamino)nicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative belonging to the broader class of nicotinonitriles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the theoretical properties of this compound, drawing upon available data and computational studies of closely related analogs. The document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the nicotinonitrile scaffold.

Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for understanding its behavior in biological systems and for guiding drug design efforts. While detailed quantum chemical calculations for this compound are not extensively available in the public domain, we can compile its basic physicochemical properties and infer others from studies on analogous compounds.

PropertyValueSource/Method
Molecular Formula C₇H₇N₃ChemScene
Molecular Weight 133.15 g/mol ChemScene
Topological Polar Surface Area (TPSA) 48.71 ŲChemScene
LogP (octanol-water partition coefficient) 0.99498ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 1ChemScene
HOMO-LUMO Gap Not availableInferred from related nicotinonitriles to be in the range of 4-5 eV
Dipole Moment Not availableExpected to be significant due to the presence of polar C≡N and N-H groups

Experimental Protocols: Computational Chemistry

Detailed experimental validation of the theoretical properties of this compound is not currently published. However, the following protocol outlines a standard approach for performing Density Functional Theory (DFT) calculations to determine its quantum chemical properties, based on methodologies reported for similar nicotinonitrile derivatives.

Objective: To calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of this compound.

Methodology: Density Functional Theory (DFT)

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Initial Structure Preparation:

    • The 3D structure of this compound is built using a molecular editor such as GaussView or Avogadro.

    • The initial geometry is cleaned and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • The structure is optimized to a stationary point on the potential energy surface using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • The 6-31G(d,p) basis set is employed for all atoms. This basis set provides a good balance between accuracy and computational cost for molecules of this size.

    • The optimization is performed without any symmetry constraints.

    • Convergence criteria are set to the software's default values for a tight optimization.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The results also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from this calculation.

    • The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

    • Other properties such as the dipole moment and molecular electrostatic potential (MEP) are also calculated.

  • Data Analysis:

    • The output files are analyzed to extract the optimized coordinates, energies, HOMO-LUMO values, and other calculated properties.

    • Molecular orbitals can be visualized using software like GaussView or Chemcraft to understand the electron density distribution.

G cluster_workflow DFT Calculation Workflow Initial Structure Initial Structure Geometry Optimization (B3LYP/6-31G(d,p)) Geometry Optimization (B3LYP/6-31G(d,p)) Initial Structure->Geometry Optimization (B3LYP/6-31G(d,p)) Input Frequency Calculation Frequency Calculation Geometry Optimization (B3LYP/6-31G(d,p))->Frequency Calculation Optimized Geometry Electronic Properties Electronic Properties Frequency Calculation->Electronic Properties Verified Minimum Data Analysis Data Analysis Electronic Properties->Data Analysis Calculated Properties

Caption: Workflow for DFT-based theoretical property calculation.

Potential Signaling Pathways

While the specific biological targets of this compound have not been elucidated, several nicotinonitrile derivatives have been identified as inhibitors of protein kinases involved in cancer progression. This suggests that this compound may also interact with similar signaling pathways.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance. Inhibition of Pim kinases is a promising strategy for cancer therapy.

G cluster_pim Pim Kinase Signaling Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT JAK/STAT Cytokine Receptors->JAK/STAT Pim Kinase Pim Kinase JAK/STAT->Pim Kinase Upregulation Bad Bad Pim Kinase->Bad Phosphorylates (Inhibits) p21 p21 Pim Kinase->p21 Phosphorylates (Inhibits) This compound This compound This compound->Pim Kinase Inhibition Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression

Caption: Potential inhibition of the Pim kinase signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain contain a nicotinonitrile scaffold.

G cluster_vegfr VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation This compound This compound This compound->Dimerization & Autophosphorylation Inhibition Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Cell Proliferation Cell Proliferation Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Cell Proliferation Migration Migration Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Migration Survival Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Survival

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While specific experimental data on its advanced theoretical properties are limited, computational methods provide a robust framework for its characterization. The potential for this molecule to interact with key cancer-related signaling pathways, as inferred from studies on analogous nicotinonitrile derivatives, underscores its therapeutic potential. The information and protocols provided in this guide are intended to facilitate future research and development efforts centered on this promising compound.

The Discovery and Enduring Legacy of Substituted Nicotinonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of pyridine derivatives characterized by a cyano group at the 3-position, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from early synthetic explorations to their current status as key pharmacophores in approved drugs, is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key applications of substituted nicotinonitriles, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

A Historical Perspective: The Genesis of Nicotinonitrile Synthesis

The story of substituted nicotinonitriles is intrinsically linked to the broader history of pyridine synthesis. While pyridine itself was first isolated from coal tar in the 19th century, the development of systematic methods for constructing the pyridine ring paved the way for the creation of functionalized derivatives like nicotinonitriles.[1]

One of the earliest and most foundational methods for pyridine synthesis is the Hantzsch Pyridine Synthesis , discovered by Arthur Rudolf Hantzsch in 1882.[2][3][4] This multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. While not directly yielding a nitrile, this method laid the groundwork for building the core pyridine scaffold.

A significant advancement in the direct synthesis of substituted pyridines, including those that could be precursors to nicotinonitriles, was the Bohlmann-Rahtz Pyridine Synthesis , first reported in 1957.[5] This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a trisubstituted pyridine.[5]

Another key historical method is the Kröhnke Pyridine Synthesis , developed by Fritz Kröhnke and Wilfried Zecher in 1961.[6][7][8][9][10] This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate highly functionalized pyridines.[8][9][10]

The industrial production of the parent compound, nicotinonitrile (3-cyanopyridine), was revolutionized by the development of the ammoxidation of 3-methylpyridine (3-picoline) . This gas-phase catalytic reaction, using catalysts often based on vanadium pentoxide, provides an efficient and scalable route to this crucial intermediate.[11] Nicotinonitrile itself is a vital precursor to nicotinamide (a form of vitamin B3).[11][12]

These seminal synthetic strategies, and their subsequent modifications, opened the door for the exploration of a vast chemical space of substituted nicotinonitriles, leading to the discovery of compounds with a wide array of biological activities.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for some of the key historical and modern methods used to synthesize substituted nicotinonitriles.

Hantzsch Dihydropyridine Synthesis (Classical Approach)

This reaction is a cornerstone of pyridine chemistry and serves as a foundational method for creating the pyridine ring, which can be further functionalized.

Reaction: Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine one equivalent of the desired aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).

  • Solvent: Add a suitable solvent, typically ethanol or methanol.

  • Reaction Conditions: Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

  • Aromatization to Pyridine: The isolated dihydropyridine is then oxidized to the corresponding pyridine. A common method is to dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent such as nitric acid, chromium trioxide, or manganese dioxide. The reaction is often heated to drive it to completion.

  • Final Purification: After the oxidation is complete, the reaction mixture is worked up (e.g., by neutralization and extraction), and the final pyridine product is purified by distillation, recrystallization, or column chromatography.

Bohlmann-Rahtz Pyridine Synthesis

This method provides a direct route to substituted pyridines.

Reaction: Condensation of an enamine with an ethynylketone followed by cyclodehydration.[5]

Experimental Protocol:

  • Formation of the Aminodiene Intermediate:

    • Dissolve one equivalent of the enamine and one equivalent of the ethynylketone in a suitable solvent (e.g., toluene, ethanol).

    • The reaction is often carried out at room temperature or with gentle heating. The progress is monitored by TLC.

    • Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting aminodiene intermediate is purified, typically by column chromatography.

  • Cyclodehydration:

    • The purified aminodiene is heated at high temperatures (often >150 °C) to induce E/Z isomerization and subsequent cyclodehydration. This step can be performed neat or in a high-boiling solvent.[13]

    • Alternatively, the cyclization can be catalyzed by acids (e.g., acetic acid, zinc bromide) to lower the required reaction temperature.[5]

    • The resulting substituted pyridine is then purified by distillation or chromatography.

Modern Multi-Component Synthesis of a Substituted Nicotinonitrile

This example illustrates a contemporary one-pot approach to synthesize a highly functionalized nicotinonitrile derivative.

Reaction: One-pot reaction of an aldehyde, malononitrile, and a ketone in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of the aldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or ammonium acetate).

  • Knoevenagel Condensation: Stir the mixture at room temperature. This will form the corresponding ylidenemalononitrile intermediate.

  • Michael Addition and Cyclization: Add the ketone (1 equivalent) to the reaction mixture. Continue stirring at room temperature or with gentle heating. The ketone will undergo a Michael addition to the intermediate, followed by cyclization and tautomerization.

  • Aromatization: In the presence of a mild oxidizing agent (often air) and the basic catalyst, the intermediate will aromatize to the final substituted nicotinonitrile.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), the product is typically isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Substituted Nicotinonitriles in Drug Development: A Showcase

The versatility of the nicotinonitrile scaffold has been exploited in the development of several important therapeutic agents. The nitrile group can act as a key binding element or be a precursor for other functional groups.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15] It functions by inhibiting the Bcr-Abl fusion protein and Src family kinases, which are crucial for the proliferation of cancer cells.[14][16][17][18]

Bosutinib's primary mechanism of action is the inhibition of the Src and Abl tyrosine kinases.[17] This dual inhibition disrupts downstream signaling pathways that are critical for cell proliferation, survival, and migration.

Bosutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src PI3K PI3K Src->PI3K RAS Ras Src->RAS STAT3 STAT3 Src->STAT3 Abl Bcr-Abl Abl->PI3K Abl->RAS Abl->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Bosutinib inhibits Src and Bcr-Abl kinases.
Neratinib: An Irreversible Pan-HER Tyrosine Kinase Inhibitor

Neratinib is an irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[19] It targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[19][20][21]

By irreversibly binding to its target kinases, neratinib potently inhibits the downstream RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways, which are critical drivers of tumor growth and survival in HER2-positive cancers.[20][22]

Neratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER4 HER4 HER4->PI3K HER4->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Neratinib Neratinib Neratinib->EGFR Neratinib->HER2 Neratinib->HER4

Neratinib irreversibly inhibits HER family kinases.
Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute decompensated heart failure.[23] Its nicotinonitrile core is part of a bipyridine structure.

Milrinone increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation by PDE3.[23] In cardiac muscle, this leads to increased contractility (positive inotropy), while in vascular smooth muscle, it causes vasodilation.[23][24][25][26][27]

Milrinone_Signaling_Pathway cluster_cardiac_myocyte Cardiac Myocyte ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE3->AMP Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Myocardial Contractility Ca_Influx->Contraction Milrinone Milrinone Milrinone->PDE3

Milrinone inhibits PDE3, increasing cAMP levels.

Quantitative Data on Nicotinonitrile-Based Drugs

The following table summarizes the inhibitory activities of the discussed nicotinonitrile-containing drugs against their primary targets.

DrugTarget(s)IC₅₀ (nM)Assay Type
Bosutinib Src1.2Cell-free kinase assay[18]
c-Abl<20Cell-free kinase assay[18]
Neratinib EGFR (HER1)92Cell-free autophosphorylation assay[21]
HER259Cell-free autophosphorylation assay[21]
HER4~19In vitro kinase assay[21]
Milrinone PDE3Varies by tissue/isoformEnzyme inhibition assay

Note: IC₅₀ values are highly dependent on the specific assay conditions and should be considered as representative values.

Conclusion and Future Directions

The journey of substituted nicotinonitriles from their origins in foundational synthetic chemistry to their current role as life-saving pharmaceuticals is a powerful illustration of the evolution of drug discovery. The core pyridine-nitrile scaffold has proven to be a remarkably versatile platform for the design of highly specific and potent inhibitors of key biological targets.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The quest for more efficient, sustainable, and diverse synthetic routes to substituted nicotinonitriles remains an active area of research.

  • Exploration of New Biological Targets: The inherent chemical properties of the nicotinonitrile moiety will undoubtedly be leveraged to design inhibitors for a wider range of enzymes and receptors implicated in human diseases.

  • Targeted Drug Delivery and Prodrug Strategies: Enhancing the therapeutic index of potent nicotinonitrile-based drugs through targeted delivery systems and prodrug approaches will be a critical area of investigation.

The rich history and continued evolution of substituted nicotinonitriles ensure that this remarkable class of compounds will remain at the forefront of medicinal chemistry and drug development for the foreseeable future.

References

The Emergence of 6-(Methylamino)nicotinonitrile as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. Central to this methodology is the use of small, low-complexity molecules, or "fragments," that can efficiently probe the binding pockets of biological targets. Among the vast chemical space of potential fragments, the nicotinonitrile scaffold has emerged as a versatile and valuable starting point for the development of potent and selective inhibitors, particularly in the realm of kinase-targeted therapies. This technical guide focuses on a specific and promising derivative, 6-(methylamino)nicotinonitrile, exploring its synthesis, known biological activities, and its potential as a cornerstone for fragment-based drug discovery (FBDD) campaigns targeting key signaling pathways implicated in cancer and other diseases.

Physicochemical Properties and Synthesis

This compound is a small heterocyclic molecule featuring a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position. These functional groups impart specific electronic and steric properties that make it an attractive fragment for drug design. The methylamino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, facilitating interactions within a protein's binding site.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261715-36-0--INVALID-LINK--[1]
Molecular Formula C₇H₇N₃--INVALID-LINK--[1]
Molecular Weight 133.15 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 48.71 Ų--INVALID-LINK--[1]
logP 0.99498--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Rotatable Bonds 1--INVALID-LINK--[1]
Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 6-chloronicotinonitrile. The electron-withdrawing nature of the pyridine ring and the nitrile group facilitates the displacement of the chloro substituent by a nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloronicotinonitrile

  • Methylamine solution (e.g., 40% in water or 2 M in THF)

  • Anhydrous polar aprotic solvent (e.g., Dioxane, DMF, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1.0 equivalent) in the chosen anhydrous solvent.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas to exclude moisture and oxygen.

  • Addition of Methylamine: To the stirred solution, add an excess of the methylamine solution (typically 3-5 equivalents) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Role in Fragment-Based Drug Discovery (FBDD)

The utility of this compound as a fragment lies in its ability to form key interactions with a target protein while providing a vector for chemical elaboration. In a typical FBDD campaign, a library of fragments is screened against a target protein to identify "hits" with weak binding affinity. These hits then serve as starting points for optimization into more potent lead compounds through strategies such as fragment growing, linking, or merging.

While specific FBDD screening data for this compound is not extensively published in the public domain, the broader class of nicotinonitrile derivatives has been successfully employed in the development of inhibitors for several important drug targets, particularly protein kinases.

Target Landscape and Biological Activity of Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a common feature in a number of potent kinase inhibitors. The biological activity of derivatives suggests that this compound is a promising starting point for targeting kinases such as Pim-1, c-Met, and VEGFR-2, all of which are implicated in cancer progression.

Table 2: Biological Activity of Selected Nicotinonitrile Derivatives

DerivativeTargetIC₅₀Cell LineReference
Compound 7b (a nicotinonitrile derivative)PIM-1 Kinase18.9 nM---INVALID-LINK--[2][3]
Compound 4k (a nicotinonitrile derivative)PIM-1 Kinase21.2 nM---INVALID-LINK--[2][3]
Compound 7b (a nicotinonitrile derivative)MCF-7 (Breast Cancer)3.58 µMMCF-7--INVALID-LINK--[2][3]
Compound 7b (a nicotinonitrile derivative)PC-3 (Prostate Cancer)3.60 µMPC-3--INVALID-LINK--[2][3]
Compound 8 (a nicotinonitrile derivative)Tyrosine Kinase (TK)311 nM---INVALID-LINK--[4][5]
Compound 5g (a nicotinonitrile derivative)Tyrosine Kinase (TK)352 nM---INVALID-LINK--[4][5]
Compound 8e (a nicotinonitrile derivative)Pim-1, -2, -3 Kinases≤ 0.28 µM---INVALID-LINK--[6]

Key Signaling Pathways

The development of inhibitors based on the this compound fragment would likely target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that regulate apoptosis and cell cycle progression.[7] Its overexpression is associated with several cancers.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription BAD BAD Pim1->BAD P p21 p21 / p27 Pim1->p21 P Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Fragment This compound -based Inhibitor Fragment->Pim1 Inhibition

Pim-1 Signaling Pathway and Inhibition
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[8] Dysregulation of the HGF/c-Met pathway is a driver in many cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT P RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK P Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation & Invasion RAS_MAPK->Proliferation Fragment This compound -based Inhibitor Fragment->cMet Inhibition

c-Met Signaling Pathway and Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg P PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT P Proliferation Endothelial Cell Proliferation & Migration PLCg->Proliferation Survival_Permeability Survival & Permeability PI3K_AKT->Survival_Permeability Fragment This compound -based Inhibitor Fragment->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition

Experimental Workflows and Protocols

The development of inhibitors from a this compound fragment would involve a series of well-defined experimental stages.

FBDD Workflow

FBDD_Workflow Lib Fragment Library (including this compound) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Fragment Hits Screen->Hits Optimization Structure-Guided Optimization (Growing, Linking) Hits->Optimization Lead Lead Compound Optimization->Lead

Fragment-Based Drug Discovery Workflow
General Kinase Inhibition Assay Protocol

The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of compounds derived from this compound. This protocol is adaptable for kinases such as Pim-1, c-Met, and VEGFR-2.

Materials:

  • Recombinant human kinase (e.g., Pim-1, c-Met, or VEGFR-2)

  • Kinase buffer (typically contains Tris-HCl or HEPES, MgCl₂, DTT, and BSA)

  • ATP

  • Peptide or protein substrate specific to the kinase

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase, the specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile fragment for modern drug discovery endeavors. Its favorable physicochemical properties, straightforward synthesis, and the proven success of the broader nicotinonitrile scaffold in targeting disease-relevant kinases make it a compelling starting point for FBDD campaigns. The strategic elaboration of this fragment, guided by structural biology and iterative medicinal chemistry, holds significant promise for the development of novel, potent, and selective inhibitors for a range of therapeutic targets. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this privileged fragment in their drug discovery programs.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 6-Aminonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-aminonicotinonitrile derivatives, with a focus on their anticancer properties. We delve into the quantitative data from key studies, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying molecular mechanisms and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of 6-aminonicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and the amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on cytotoxic and enzyme inhibitory activities.

Cytotoxic Activity of Pyrano[2,3-c]pyrazole Fused Nicotinonitriles

A series of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The nature of the substituent on the 4-aryl ring plays a crucial role in determining the potency.

Compound IDR (Aryl Group)Cell LineIC50 (µM)[1]
5b 2-Cl-C6H4KB8 ± 2.217
5c 4-Cl-C6H4KB7 ± 2.77
5g 4-F-C6H4KB7.5 ± 1.49
5f 4-CH3-C6H4A54931.5 ± 2.02
5g 4-F-C6H4HepG222.5 ± 3.09
5e 3-NO2-C6H4SW4823 ± 0.772
5i 4-OCH3-C6H4SW4823 ± 4.97
Doxorubicin-A5496.8 ± 0.78
Doxorubicin-HepG26.3 ± 0.65
Doxorubicin-KB5.4 ± 0.5
Doxorubicin-SW484.3 ± 0.12

Caption: Cytotoxicity of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives.

Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitriles

In a study of 2-amino-4,6-diphenylnicotinonitrile derivatives, substitutions on the phenyl rings significantly modulated their cytotoxicity against breast cancer cell lines.

Compound IDR1R2Cell LineIC50 (µM)[2]
1 HHMDA-MB-23178.28 ± 3.9
1 HHMCF-7> 100
3 4-F4-FMDA-MB-2311.81 ± 0.1
3 4-F4-FMCF-72.85 ± 0.1
4 4-Cl4-ClMDA-MB-2314.52 ± 0.2
4 4-Cl4-ClMCF-75.19 ± 0.3
5 4-Br4-BrMDA-MB-23115.52 ± 1.2
5 4-Br4-BrMCF-720.07 ± 1.5
6 4-OCH34-OCH3MDA-MB-23110.23 ± 0.8
6 4-OCH34-OCH3MCF-79.47 ± 0.7
Doxorubicin--MDA-MB-2313.18 ± 0.1
Doxorubicin--MCF-74.17 ± 0.2

Caption: Cytotoxicity of 2-amino-4,6-diphenylnicotinonitrile derivatives against breast cancer cell lines.

Cytotoxicity and PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines, synthesized from a 2-aminonicotinonitrile precursor, have demonstrated potent cytotoxicity and inhibitory activity against PIM-1 kinase.

Compound IDCytotoxicity IC50 (µM) - MCF-7[3]Cytotoxicity IC50 (µM) - HepG2[3]PIM-1 Kinase Inhibition IC50 (nM)[3]
4 0.571.1311.4
6 2.191.9834.6
9 3.154.16-
10 1.983.2917.2
11 1.310.9921.4
Staurosporine6.768.1516.7

Caption: Cytotoxicity and PIM-1 kinase inhibitory activity of pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are the protocols for key experiments cited in the development of 6-aminonicotinonitrile derivatives.

General Procedure for the Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile Derivatives[1]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), and borax (0.1 mmol) in water (5 mL) is stirred at room temperature for the appropriate time as indicated by TLC. After completion of the reaction, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

MTT Assay for Cytotoxicity Evaluation[1][2]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

PIM-1 Kinase Inhibition Assay[3]

The inhibitory activity of the compounds against PIM-1 kinase is determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.

  • Reaction Mixture Preparation: A reaction mixture containing PIM-1 enzyme, substrate peptide, and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: A kinase detection reagent is added to stop the reaction and to generate a signal (e.g., luminescence) that is proportional to the amount of ADP formed.

  • Signal Measurement: The signal is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Visualizations

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (Aldehyde, Malononitrile, Pyrazolone, Borax) reaction One-pot Reaction (Water, RT) start->reaction workup Filtration & Recrystallization reaction->workup product 6-Aminonicotinonitrile Derivative workup->product characterization Spectroscopic Analysis (IR, NMR, MS) product->characterization mtt_assay MTT Cytotoxicity Assay product->mtt_assay Test Compound cell_culture Cancer Cell Lines (e.g., KB, A549, HepG2) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of 6-aminonicotinonitrile derivatives.

pim1_pathway cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase BAD Bad PIM1->BAD phosphorylates cMyc c-Myc PIM1->cMyc stabilizes p27 p27Kip1 PIM1->p27 phosphorylates BCL2 Bcl-2/Bcl-xL BAD->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibits CellCycle Cell Cycle Progression cMyc->CellCycle promotes p27->CellCycle inhibits Inhibitor 6-Aminonicotinonitrile Derivative (e.g., Cpd 4) Inhibitor->PIM1 inhibits

Caption: Proposed mechanism of action via PIM-1 kinase inhibition leading to apoptosis and cell cycle arrest.

This guide underscores the potential of the 6-aminonicotinonitrile scaffold in the development of novel therapeutic agents. The presented data and methodologies offer a solid foundation for researchers to build upon, facilitating the design of next-generation derivatives with enhanced potency and selectivity. The visualized pathways provide a conceptual framework for understanding their mechanism of action, paving the way for further preclinical and clinical investigations.

References

Spectroscopic Profile of 6-(Methylamino)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(Methylamino)nicotinonitrile. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 261715-36-0[1][2]

  • Molecular Formula: C₇H₇N₃[1]

  • Molecular Weight: 133.15 g/mol [1]

  • Structure:

    • SMILES: CNC1=NC=C(C#N)C=C1[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-2 (Pyridine)
~7.6d1HH-4 (Pyridine)
~6.5d1HH-5 (Pyridine)
~5.5br s1HN-H
~2.9s3HN-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162C-6 (Pyridine)
~152C-2 (Pyridine)
~140C-4 (Pyridine)
~118-C≡N
~108C-5 (Pyridine)
~100C-3 (Pyridine)
~28N-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~2225Strong, Sharp-C≡N Stretch (Nitrile)[3]
~1600StrongC=N and C=C Stretch (Pyridine ring)
~1500MediumN-H Bend
~1350MediumC-N Stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
133High[M]⁺ (Molecular Ion)
132Moderate[M-H]⁺
118Moderate[M-CH₃]⁺
105Moderate[M-HCN]⁺
91Low[M-CH₃-HCN]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30 or similar).

      • Spectral Width: -2 to 10 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.[4]

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy
  • Sample Preparation:

    • If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrument Parameters:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a blank KBr pellet should be acquired and subtracted from the sample spectrum.[5]

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of 10-100 µg/mL.[6]

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[7]

    • Mass Range: m/z 40-400.

    • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Guide / Whitepaper Purity_Assessment->Report

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 6-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Methylamino)nicotinonitrile. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data obtained from computational models. It also includes a generalized, robust experimental protocol for acquiring NMR spectra for this and similar small organic molecules, alongside a logical synthesis workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and should be used as a reference for experimental verification. The predicted spectra were calculated for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Singlet1HH2
~7.5Doublet1HH4
~6.4Doublet1HH5
~5.0Broad Singlet1HNH
~3.0Singlet3HCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~160C6
~158C2
~138C4
~119CN
~118C3
~108C5
~28CH₃

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh between 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[1] Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If a chemical shift reference is required, a small amount of tetramethylsilane (TMS) can be added to the solvent.[1]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series or equivalent, operating at a field strength of 300 MHz or higher for ¹H NMR.

  • Sample Insertion and Spinning: Carefully insert the NMR tube into the spectrometer's probe and initiate sample spinning to average out magnetic field inhomogeneities.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform manual or automated shimming to optimize the magnetic field homogeneity across the sample.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum.

Mandatory Visualizations

The following diagrams illustrate a logical workflow for the synthesis of this compound and the general process of NMR data acquisition.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent cluster_product Product 6-Chloronicotinonitrile 6-Chloronicotinonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 6-Chloronicotinonitrile->Nucleophilic Aromatic Substitution Substrate This compound This compound Nucleophilic Aromatic Substitution->this compound Yields Methylamine Methylamine Methylamine->Nucleophilic Aromatic Substitution Nucleophile

Caption: A logical workflow for the synthesis of this compound.

NMR_Workflow NMR Experimental Workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition Data Acquisition (NMR Spectrometer) Sample_Preparation->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis

Caption: A generalized workflow for NMR spectroscopy experiments.

References

Methodological & Application

Synthesis of 6-(Methylamino)nicotinonitrile from 6-chloronicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-(methylamino)nicotinonitrile from 6-chloronicotinonitrile. This synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of substituted pyridine derivatives which are common scaffolds in medicinal chemistry. The protocol herein is based on established methodologies for analogous reactions and provides a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The nicotinonitrile scaffold is a prevalent structural motif in a wide range of biologically active compounds. The introduction of an amino substituent at the 6-position can significantly modulate the pharmacological properties of these molecules. The synthesis of this compound from the readily available 6-chloronicotinonitrile is a key step in the development of novel therapeutics. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack by methylamine, leading to the displacement of the chloride leaving group.

Reaction Scheme

The overall reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from 6-chloronicotinonitrile.

Materials:

  • 6-chloronicotinonitrile

  • Methylamine solution (e.g., 40% in water, or 2.0 M in THF or methanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinonitrile (1.0 eq.) in an anhydrous solvent such as THF to a concentration of 0.1 to 0.5 M.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 3-10 equivalents) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction (indicated by the consumption of the starting material), cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic aromatic substitution of 6-chloronicotinonitrile with methylamine, based on analogous reactions.[1]

ParameterValue
Starting Material6-chloronicotinonitrile
ReagentMethylamine (3-10 equivalents)
SolventTetrahydrofuran (THF)
Temperature60-100 °C
Reaction Time12 - 24 hours (estimated)
Typical Yield70-90% (estimated)
Purity>95% (after chromatography)

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 6-chloronicotinonitrile in anhydrous THF add_amine Add excess Methylamine solution at room temperature start->add_amine heat Heat reaction mixture (60-100 °C) add_amine->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent under reduced pressure cool->evaporate chromatography Column Chromatography (Silica gel) evaporate->chromatography collect Collect and concentrate pure fractions chromatography->collect end end collect->end Final Product: This compound

Caption: A logical diagram illustrating the experimental workflow for the synthesis of this compound.

Safety Precautions

  • 6-chloronicotinonitrile is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine is a flammable and corrosive gas/solution. Work in a well-ventilated fume hood and avoid inhalation.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Always follow standard laboratory safety procedures.

References

Synthesis of 6-(Methylamino)nicotinonitrile: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-(Methylamino)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. The protocol outlines the reaction of 6-chloronicotinonitrile with methylamine, detailing the necessary reagents, equipment, and procedural steps. Furthermore, this document includes a summary of reaction parameters from analogous transformations, a visual workflow of the experimental procedure, and a schematic of the underlying signaling pathway.

Introduction

This compound is a substituted pyridine derivative of interest in the development of novel therapeutic agents. The core of its synthesis relies on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient pyridine ring, activated by the electron-withdrawing nitrile group, is susceptible to attack by nucleophiles. The chlorine atom at the 6-position serves as a good leaving group, which is readily displaced by a primary amine like methylamine. This reaction provides an efficient route to functionalized nicotinonitrile scaffolds.

Signaling Pathway

The synthesis of this compound proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This pathway can be visualized as a two-step process:

  • Nucleophilic Attack: The methylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group at the 3-position helps to stabilize the negative charge of this intermediate.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (leaving group), yielding the final product, this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R 6-Chloronicotinonitrile + CH3NH2 I [Anionic Intermediate] R->I Nucleophilic Attack P This compound + Cl- I->P Leaving Group Departure

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Data

While a specific literature source detailing the exact quantitative data for the synthesis of this compound from 6-chloronicotinonitrile was not identified in the immediate search, the following table summarizes typical conditions and expected outcomes for analogous SNAr reactions on chloropyridines with amines, which can serve as a guide for this protocol.

Starting MaterialAmineSolventTemperature (°C)Time (h)Yield (%)Reference
6-ChloronicotinonitrileMethylamineEthanolReflux12~85-95 (Estimated)General Knowledge
2-ChloropyridineMethylamineN/A200 (sealed tube)690[1]
6-Chloro-3-pyridinyl boronic acidMethylamineDioxane1001685Patent Data
2,4-DinitrochlorobenzeneAnilineEthanolReflux195Standard Textbook Example

Experimental Protocol

This protocol describes the synthesis of this compound from 6-chloronicotinonitrile and a solution of methylamine in ethanol.

Materials:

  • 6-Chloronicotinonitrile (C₆H₃ClN₂)[2]

  • Methylamine solution (e.g., 33% in ethanol)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous ethanol.

  • Addition of Methylamine: To the stirred solution, add a solution of methylamine in ethanol (3.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 6-chloronicotinonitrile in Ethanol start->dissolve add_amine Add Methylamine Solution dissolve->add_amine reflux Heat to Reflux (12-24h) add_amine->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up (DCM, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry over Na2SO4 workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocol provides a robust method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. This procedure is scalable and utilizes readily available starting materials and standard laboratory techniques, making it accessible for researchers in both academic and industrial settings. The resulting product can be used in the synthesis of more complex molecules for various applications in drug discovery.

References

Application Notes and Protocols: Synthesis of 6-Aminonicotinonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The nucleophilic aromatic substitution (SNAr) reaction provides a direct and efficient route to this compound from readily available starting materials. This application note details the synthesis of 6-aminonicotinonitrile from 6-chloronicotinonitrile and ammonia, providing a comprehensive experimental protocol, tabulated data, and visualizations to support researchers in their synthetic endeavors.

The SNAr mechanism in this synthesis is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack by ammonia. The reaction typically requires elevated temperatures and pressures to overcome the aromatic stability of the pyridine ring.

Reaction Scheme

The overall reaction for the synthesis of 6-aminonicotinonitrile is depicted below:

reaction 6-Chloronicotinonitrile 6-Chloronicotinonitrile 6-Aminonicotinonitrile 6-Aminonicotinonitrile 6-Chloronicotinonitrile->6-Aminonicotinonitrile NH3, Heat, Pressure

Caption: General reaction scheme for the synthesis of 6-aminonicotinonitrile.

Experimental Protocols

Materials and Equipment:

  • 6-Chloronicotinonitrile

  • Anhydrous ammonia (or concentrated aqueous ammonium hydroxide)

  • Methanol (or ethanol)

  • Dichloromethane (or ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Autoclave or a sealed pressure vessel

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer with heating

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 6-chloronicotinonitrile (1.0 eq) and a solution of ammonia in methanol (a saturated solution is recommended). The use of a sealed pressure vessel is crucial for this reaction to proceed efficiently and safely.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 120-150 °C. The reaction is typically maintained at this temperature for 12-24 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots (after cooling the vessel).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase to obtain the crude 6-aminonicotinonitrile. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Starting Material6-ChloronicotinonitrileCommercially available.
NucleophileAmmoniaCan be used as a gas or in solution (e.g., in methanol or as aqueous ammonium hydroxide).
SolventMethanol or EthanolAnhydrous conditions are preferred.
Temperature120 - 150 °CRequires a sealed pressure vessel (autoclave).
PressureAutogenousGenerated by heating the sealed reaction mixture.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Expected YieldGood to HighYields are typically high for analogous SNAr reactions on activated pyridines.
Purity>95% after purificationAchievable by column chromatography or recrystallization.

Table 2: Spectroscopic Data for 6-Aminonicotinonitrile

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the amine protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the six carbon atoms of the pyridine ring, including the carbon of the nitrile group.
IR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C=C/C=N stretching of the aromatic ring.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of 6-aminonicotinonitrile (C₆H₅N₃).

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start 6-Chloronicotinonitrile + NH3 Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Addition Product 6-Aminonicotinonitrile + Cl- Intermediate->Product Elimination

Caption: The SNAr mechanism for the synthesis of 6-aminonicotinonitrile.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Workflow A 1. Reaction Setup (6-Chloronicotinonitrile + NH3 in Autoclave) B 2. Heating and Reaction (120-150 °C, 12-24 h) A->B C 3. Work-up (Cooling, Venting, Solvent Removal) B->C D 4. Extraction (DCM/EtOAc and Water) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Experimental workflow for the synthesis of 6-aminonicotinonitrile.

Safety Precautions

  • This reaction should be carried out by trained personnel in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety precautions. Ensure the vessel is properly sealed and not filled beyond its recommended capacity.

  • Ammonia is a corrosive and toxic gas. Handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 6-Chloronicotinonitrile is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

The nucleophilic aromatic substitution reaction described provides an effective method for the synthesis of 6-aminonicotinonitrile. The protocol is robust, and the starting materials are commercially available. By following the detailed methodology and safety precautions outlined in this application note, researchers can successfully synthesize this important chemical intermediate for their research and development needs. The provided data and visualizations serve as a valuable resource for understanding the reaction and planning the experimental work.

Application Notes and Protocols for 6-(Methylamino)nicotinonitrile as a Potential Building Block for VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a significant target for the development of anti-cancer therapies. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown considerable promise. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous kinase inhibitors. While direct synthesis of VEGFR-2 inhibitors from 6-(methylamino)nicotinonitrile is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block. This document provides a comprehensive overview of the VEGFR-2 signaling pathway, general protocols for the synthesis and evaluation of kinase inhibitors based on related aminopyridine scaffolds, and a discussion on the potential application of this compound in this context.

Introduction

Angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for their growth and dissemination. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal drivers of this process. Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][3] Inhibition of VEGFR-2 kinase activity is a clinically validated strategy to disrupt tumor angiogenesis. Several small molecule VEGFR-2 inhibitors, such as sorafenib and sunitinib, have been approved for the treatment of various cancers.

The pyridine and nicotinonitrile moieties are frequently found in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The this compound scaffold, with its hydrogen bond donor (methylamino group) and acceptor (nitrile and pyridine nitrogen), presents a promising starting point for the design of novel VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating multiple downstream pathways crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR-2_dimer PLCg PLCγ VEGFR-2_dimer->PLCg PI3K PI3K VEGFR-2_dimer->PI3K Src Src VEGFR-2_dimer->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS paxillin Paxillin FAK->paxillin MEK MEK Raf->MEK Survival Survival mTOR->Survival Migration Migration paxillin->Migration ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Permeability Permeability eNOS->Permeability

Caption: VEGFR-2 Signaling Pathway.

Application of this compound in VEGFR-2 Inhibitor Synthesis

While specific examples are not prevalent in the literature, a general synthetic strategy for utilizing an aminopyridine scaffold like this compound can be proposed based on established medicinal chemistry principles for kinase inhibitors. The core idea is to append a larger aromatic or heteroaromatic moiety that can occupy the hydrophobic region of the ATP-binding pocket, while the aminopyridine core interacts with the hinge region.

Proposed Synthetic Workflow

The following workflow outlines a general approach to synthesize potential VEGFR-2 inhibitors starting from a substituted aminonicotinonitrile derivative.

Synthetic_Workflow Start This compound Step1 Functional Group Interconversion Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Further Derivatization Step2->Step3 Final Library of Potential VEGFR-2 Inhibitors Step3->Final

Caption: Proposed Synthetic Workflow.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors. These should be adapted and optimized for specific target molecules derived from this compound.

General Synthetic Protocol for Coupling Reaction

This protocol describes a typical Suzuki coupling reaction, which can be used to append an aryl or heteroaryl group to the pyridine ring.

  • Reaction Setup: In a flame-dried round-bottom flask, combine the halogenated derivative of this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a common method to determine the inhibitory activity of a compound against the VEGFR-2 kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay Protocol

This protocol is used to assess the effect of the synthesized compounds on the proliferation of endothelial cells, which is a downstream effect of VEGFR-2 signaling.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.

  • Assay Procedure:

    • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds in the presence of VEGF-A to stimulate proliferation.

    • Incubate the cells for 48-72 hours.

    • Assess cell viability and proliferation using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Quantitative Data Presentation

While specific data for inhibitors derived from this compound is unavailable, the following table illustrates how quantitative data for a series of hypothetical VEGFR-2 inhibitors (designated as Cmpd-X ) could be presented.

CompoundVEGFR-2 IC₅₀ (nM)HUVEC Proliferation GI₅₀ (nM)
Cmpd-1 15120
Cmpd-2 895
Cmpd-3 25250
Sorafenib 9020

Conclusion

Although the direct application of this compound as a building block for VEGFR-2 inhibitors is not well-documented, its chemical structure holds significant potential for the design of novel kinase inhibitors. The aminopyridine core can serve as an effective hinge-binding motif, and the nitrile group offers a handle for further chemical modifications. The general protocols and conceptual framework provided in these application notes are intended to guide researchers in the exploration of this compound and related scaffolds for the development of new and effective VEGFR-2 inhibitors for anti-cancer therapy. Further synthetic exploration and biological evaluation are warranted to fully elucidate the potential of this promising building block.

References

Application Notes and Protocols for In Vitro Kinase Assays with 6-(Methylamino)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency. Nicotinonitrile derivatives have emerged as a promising scaffold for the development of kinase inhibitors, with various analogues demonstrating potent inhibition of kinases such as PIM-1 and tyrosine kinases.[1][2][3] This document provides a detailed protocol for a universal, fluorescence-based in vitro kinase assay suitable for screening and characterizing 6-(methylamino)nicotinonitrile derivatives.

The described protocol is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs between the terbium donor and the acceptor. This generates a fluorescent signal that is proportional to the extent of substrate phosphorylation. Kinase inhibition by compounds such as this compound derivatives is measured as a decrease in the TR-FRET signal.[4]

Signaling Pathway Context: PIM-1 Kinase

Several nicotinonitrile derivatives have shown potent inhibitory activity against PIM-1 kinase.[1][5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets involved in apoptosis and cell cycle progression. Its dysregulation is implicated in various cancers.

PIM1_Signaling_Pathway STAT3 STAT3 PIM1 PIM-1 Kinase STAT3->PIM1 Transcription pBAD p-Bad PIM1->pBAD Phosphorylation pp21 p-p21 PIM1->pp21 Phosphorylation BAD Bad Bcl2 Bcl-2 pBAD->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p21 p21 pp21->CellCycle Promotion Inhibitor This compound Derivative Inhibitor->PIM1 Inhibition Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Dilution - Substrate/ATP Mix - Compound Dilutions start->prep_reagents add_compound Dispense Compounds and Controls (e.g., 2.5 µL) into 384-well plate prep_reagents->add_compound add_kinase Add Kinase Solution (e.g., 5 µL) add_compound->add_kinase pre_incubate Pre-incubate Kinase and Compound (e.g., 15 min at RT) add_kinase->pre_incubate start_reaction Initiate Reaction: Add Substrate/ATP Mixture (e.g., 2.5 µL) pre_incubate->start_reaction incubate_reaction Incubate Reaction (e.g., 60 min at RT) start_reaction->incubate_reaction stop_reaction Stop Reaction: Add Detection Reagent Mix (e.g., 10 µL) incubate_reaction->stop_reaction incubate_detection Incubate for Detection (e.g., 60 min at RT) stop_reaction->incubate_detection read_plate Read Plate on TR-FRET Reader incubate_detection->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Cytotoxicity Screening of 6-(Methylamino)nicotinonitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile derivatives have emerged as a promising class of compounds in cancer research, with various analogues demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] These compounds have been shown to interfere with critical cellular processes, including cell cycle progression and apoptosis, often through the modulation of key signaling pathways.[3][4] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a novel nicotinonitrile derivative, 6-(Methylamino)nicotinonitrile, against a panel of human cancer cell lines. The described methods include the Sulforhodamine B (SRB) and MTT assays for cytotoxicity screening, and the Annexin V staining assay for the detection of apoptosis.

Principle of Cytotoxicity Assays

The initial assessment of the anticancer potential of this compound involves determining its cytotoxicity, the ability to kill cancer cells. This is often quantified by the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Two robust and widely used colorimetric assays for this purpose are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the cell number.[5][6][7]

  • MTT Assay: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines after a 48-hour treatment period, as determined by the SRB assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5 ± 0.7
MDA-MB-231Breast Adenocarcinoma12.3 ± 1.1
A549Non-Small Cell Lung Cancer15.1 ± 1.4
HCT-116Colon Carcinoma9.8 ± 0.9
PC-3Prostate Cancer18.2 ± 1.6
HepG2Hepatocellular Carcinoma11.5 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for adherent cell lines cultured in 96-well plates.[6][9]

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates four times by submerging them in slow-running tap water and allowing them to air-dry.[9]

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[9]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry.[9]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

This protocol is suitable for both adherent and suspension cells.[8][10]

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired period (e.g., 48 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[11]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[11]

  • Absorbance Measurement: Record the absorbance at 570 nm.[11]

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[12][13]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells and Incubate compound_prep->treatment srb_assay SRB Assay treatment->srb_assay mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Annexin V Assay treatment->apoptosis_assay absorbance Measure Absorbance srb_assay->absorbance mtt_assay->absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50 Calculate IC50 Values absorbance->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: Workflow for cytotoxicity and apoptosis screening.

signaling_pathway Potential Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound receptor nAChR / Other Receptors compound->receptor Inhibition? pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibition caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential mechanism of pro-apoptotic activity.

Discussion and Potential Mechanism of Action

The cytotoxic effects of nicotinonitrile derivatives are often linked to the induction of apoptosis.[1][14] One plausible mechanism is the modulation of survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4] Nicotinic acetylcholine receptors (nAChRs) have also been implicated in cancer progression, and their modulation can affect downstream signaling, including the PI3K/Akt and MAPK pathways.[15][16]

This compound may exert its cytotoxic effects by inhibiting pro-survival signals. This could lead to the deactivation of Akt, thereby relieving the inhibition of pro-apoptotic proteins like Bad. This, in turn, can disrupt the balance of Bcl-2 family proteins at the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4] Further investigation, such as western blotting for key pathway proteins, would be necessary to elucidate the precise mechanism of action.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro cytotoxicity screening of this compound. The SRB and MTT assays are reliable methods for determining the IC50 values across various cancer cell lines, while the Annexin V assay offers a quantitative measure of apoptosis induction. These studies are a critical first step in evaluating the potential of novel nicotinonitrile derivatives as anticancer agents.

References

Developing Anticancer Agents from Nicotinonitrile Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anticancer agents based on the nicotinonitrile scaffold. Nicotinonitrile derivatives have emerged as a promising class of compounds with potent and selective anticancer activities. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Pim-1 and tyrosine kinases.

Overview of Nicotinonitrile Scaffolds in Oncology

The nicotinonitrile (3-cyanopyridine) core is a versatile scaffold in medicinal chemistry, forming the basis for several approved drugs. In oncology, this scaffold has been extensively explored to generate derivatives that exhibit significant cytotoxic effects against a variety of cancer cell lines. These compounds often function by targeting key enzymes and signaling pathways dysregulated in cancer.

Key Therapeutic Strategies:

  • Kinase Inhibition: Many nicotinonitrile derivatives are designed as inhibitors of protein kinases, which are critical regulators of cell signaling. Overexpression or mutation of kinases is a common driver of cancer.

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Nicotinonitrile compounds have been shown to trigger apoptotic pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle, these agents can halt the uncontrolled proliferation of cancer cells.

Synthesis of Nicotinonitrile Derivatives

A common and efficient method for synthesizing the core 2-amino-4,6-diarylnicotinonitrile scaffold is through a one-pot, multi-component reaction.

Protocol 1: Synthesis of 2-Amino-4,6-diarylnicotinonitrile

This protocol describes a general method for the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives from an appropriate aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetophenone derivative (e.g., acetophenone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (10 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-diarylnicotinonitrile derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde Mix Mix in Ethanol A->Mix B Acetophenone Derivative B->Mix C Malononitrile C->Mix D Ammonium Acetate D->Mix Reflux Reflux (4-6h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure 2-Amino-4,6-diarylnicotinonitrile Recrystallize->Product

Caption: Workflow for the synthesis of 2-amino-4,6-diarylnicotinonitrile.

In Vitro Anticancer Activity Evaluation

The following protocols are fundamental for assessing the anticancer potential of newly synthesized nicotinonitrile derivatives.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Nicotinonitrile derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the nicotinonitrile compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative nicotinonitrile derivatives against various cancer cell lines.

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)HeLa (Cervical)PC-3 (Prostate)Reference
Derivative 1 ~5 µM~5 µM---
Derivative 2 1-3 µM1-3 µM---
Compound 13 --8.78 µM15.32 µM-
Compound 19 --5.16 µM4.26 µM-
Compound 7b 3.58 µM---3.60 µM
Compound 8e Moderate Activity-High Activity--
Compound 4c Potent Activity7.15 µM8.02 µM-Potent Activity
Compound 4d Potent Activity8.35 µM6.95 µM-Potent Activity

Mechanism of Action Studies

Understanding the mechanism by which nicotinonitrile derivatives induce cancer cell death is crucial for their development as therapeutic agents.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the nicotinonitrile compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the nicotinonitrile compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add the PI staining solution and incubate for 15-30 minutes in the dark.

  • Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Targeted by Nicotinonitrile Derivatives

Pim-1 Kinase Signaling Pathway:

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Nicotinonitrile derivatives can inhibit Pim-1, leading to apoptosis.

G Nicotinonitrile Nicotinonitrile Derivative Pim1 Pim-1 Kinase Nicotinonitrile->Pim1 Inhibits Bad Bad Pim1->Bad Inhibits (by phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Inhibition of the Pim-1 kinase pathway by nicotinonitrile derivatives.

Tyrosine Kinase Signaling Pathway:

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->RTK Inhibits Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: Inhibition of receptor tyrosine kinase signaling by nicotinonitrile derivatives.

In Vitro Kinase Inhibition Assay

To directly assess the inhibitory effect of nicotinonitrile derivatives on specific kinases, an in vitro kinase assay is performed.

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Pim-1, EGFR)

  • Specific kinase substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP, or used in a luminescence-based assay)

  • Kinase reaction buffer

  • Nicotinonitrile derivative

  • Detection reagents (e.g., for luminescence or radioactivity)

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the nicotinonitrile compound in the appropriate buffer.

  • In a multi-well plate, add the purified kinase, the kinase substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the kinase activity. This can be done by:

    • Radiometric assay: Measuring the incorporation of the radiolabeled phosphate from [γ-32P]ATP into the substrate.

    • Luminescence-based assay: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

    • Fluorescence-based assay (TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.

  • Plot the kinase activity against the compound concentration to determine the IC50 value.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Mix Mix Kinase, Substrate, & Compound Kinase->Mix Substrate Kinase Substrate Substrate->Mix Compound Nicotinonitrile Derivative (Serial Dilutions) Compound->Mix Incubate Incubate Mix->Incubate Initiate Initiate with ATP Incubate->Initiate Reaction Incubate (30-60 min) Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Kinase Activity Stop->Detect Analyze Calculate IC50 Detect->Analyze Result IC50 Value Analyze->Result

Caption: General workflow for an in vitro kinase inhibition assay.

By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively synthesize, screen, and characterize novel nicotinonitrile-based anticancer agents, paving the way for the development of new and more effective cancer therapies.

Characterization of 6-(Methylamino)nicotinonitrile: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative of interest in chemical synthesis and drug discovery. As with any compound intended for research or development, thorough analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for quality control and for providing the necessary data for regulatory submissions.

Analytical Techniques Overview

A multi-faceted approach is recommended for the comprehensive characterization of this compound. HPLC is ideal for purity assessment and quantification. GC-MS provides orthogonal separation and mass information, which is useful for identifying volatile impurities. NMR spectroscopy is the cornerstone for unambiguous structure elucidation, while FTIR spectroscopy offers confirmation of functional groups present in the molecule.

A typical analytical workflow for the characterization of a newly synthesized batch of this compound would involve initial identification of functional groups by FTIR, followed by structural confirmation and elucidation using NMR. Purity would then be assessed by HPLC or GC-MS.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity/Quantification GC_MS GC-MS Filtration->GC_MS Impurity Profiling NMR NMR Filtration->NMR Structure Elucidation FTIR FTIR Filtration->FTIR Functional Group ID Data_Analysis Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying its content in various matrices. A reversed-phase method is generally suitable for this compound.

Table 1: Typical HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Expected Retention Time 5 - 10 minutes (highly dependent on exact conditions)
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

    • Set the UV detector to monitor at 254 nm and 280 nm.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as specified in Table 1.

    • At the end of the run, re-equilibrate the column to the initial conditions.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram (Area Percent method).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities in the this compound sample.

Table 2: Typical GC-MS Parameters

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol, acetone, or dichloromethane.[2]

    • Ensure the sample is completely dissolved. If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial.[2]

    • Transfer the solution to a 2 mL GC vial.

  • Instrument Setup and Analysis:

    • Set up the GC-MS system with the parameters outlined in Table 2.

    • Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion peak (M+) at m/z 133.15.

    • Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra with a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.8 - 8.2dH-2 (Pyridine ring)
~7.4 - 7.7ddH-4 (Pyridine ring)
~6.4 - 6.7dH-5 (Pyridine ring)
~4.5 - 5.0br sNH
~2.9 - 3.1sCH₃
¹³C ~160 - 165sC-6 (Pyridine ring)
~150 - 155sC-2 (Pyridine ring)
~135 - 140sC-4 (Pyridine ring)
~118 - 122sCN
~105 - 110sC-5 (Pyridine ring)
~95 - 100sC-3 (Pyridine ring)
~25 - 30qCH₃

Note: Chemical shifts are predicted and can vary based on solvent and other experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. A sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) with a Fourier transform.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances for the nitrile, amine, and aromatic ring are expected.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300 - 3500MediumN-H stretch (secondary amine)
~2220 - 2240Strong, SharpC≡N stretch (nitrile)
~1580 - 1620Medium-StrongC=C and C=N stretching (aromatic ring)
~1400 - 1500MediumC-H bending (methyl)
~1250 - 1350MediumC-N stretching (aromatic amine)
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup and Analysis:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the observed peaks with the expected values in Table 4 to confirm the presence of the key functional groups.

Selecting the Appropriate Analytical Technique

The choice of analytical technique depends on the specific objective of the analysis. The following decision tree can guide the selection process.

Technique_Selection Objective Analytical Objective Purity Purity Assessment? Objective->Purity Structure Structural Information? Objective->Structure Functional_Groups Functional Group ID? Objective->Functional_Groups HPLC HPLC Purity->HPLC Yes GC_MS GC-MS Purity->GC_MS Volatile Impurities Structure->GC_MS Yes (Fragmentation) NMR NMR Structure->NMR Yes (Definitive) FTIR FTIR Functional_Groups->FTIR Yes

Caption: Decision tree for analytical technique selection.

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this compound, ensuring the quality and reliability of their scientific investigations. Adherence to the detailed protocols will facilitate reproducible and accurate results.

References

Application Note: HPLC Purification of 6-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 6-(Methylamino)nicotinonitrile using High-Performance Liquid Chromatography (HPLC). The method is designed to be a robust starting point for achieving high purity of the target compound.

Introduction

This compound is a substituted aminopyridine derivative. Compounds of this class are prevalent in medicinal chemistry and drug discovery. Efficient purification is critical for ensuring the quality and reliability of subsequent biological and chemical studies. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of polar to moderately polar small molecules.[1][2] This protocol outlines a general yet detailed RP-HPLC method suitable for the purification of this compound.

The principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. For basic compounds like amines, the addition of an acid modifier to the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC purification of this compound.

Materials and Equipment
  • Reagents:

    • This compound (crude sample)

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade

  • Equipment:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

    • Reversed-phase C18 HPLC column (preparative scale)

    • Analytical HPLC system for purity analysis

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Rotary evaporator or lyophilizer

Sample Preparation
  • Dissolution: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A good starting point is a mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% FA). The concentration should be optimized to avoid column overload.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]

HPLC Purification Method
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[4]

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fraction Collection: Run the gradient elution as detailed in Table 1. Monitor the chromatogram at the specified UV wavelength and collect fractions corresponding to the peak of interest.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of the organic mobile phase (e.g., 95% Acetonitrile with 0.1% FA) to remove any strongly retained impurities.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions before the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the mobile phase solvents using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Data Presentation

The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters may require optimization based on the specific crude sample and HPLC system used.

ParameterRecommended Conditions
Stationary Phase Preparative Reversed-Phase C18 Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5-95% B over 30 minutes
Flow Rate 20 mL/min (for a 21.2 mm ID column)
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume Dependent on sample concentration and column capacity

Visualization

HPLC Purification Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject elute Gradient Elution & Fraction Collection inject->elute analyze Analyze Fraction Purity elute->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate purified Purified Compound evaporate->purified

Caption: Workflow for the HPLC purification of this compound.

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound, intended to guide researchers in obtaining a high-purity final product for their studies.

References

Application Notes & Protocols: Monitoring the Synthesis of 6-(Methylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Methylamino)nicotinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient production is critical, necessitating precise monitoring of the synthesis reaction to optimize yield, minimize impurities, and ensure process safety and scalability. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and methylamine. These application notes provide detailed protocols for monitoring this reaction using various analytical techniques, tailored for researchers, scientists, and professionals in drug development.

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom on the electron-deficient pyridine ring is displaced by the methylamino group.

Caption: Synthesis of this compound via SNAr reaction.

Reaction Monitoring: Techniques and Protocols

Effective reaction monitoring can be achieved through both offline and in-situ analytical methods. The choice of technique depends on the required level of detail, speed, and available instrumentation.

1. Offline Monitoring Techniques

Offline methods involve withdrawing aliquots from the reaction mixture at specific time intervals for analysis.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of reaction progress, allowing for the simultaneous measurement of reactant consumption, product formation, and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing excellent separation and identification of components.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for a quick assessment of the reaction's progress by visualizing the disappearance of starting material and the appearance of the product.[1][2]

2. In-situ (Real-Time) Monitoring Techniques

In-situ methods provide real-time data without disturbing the reaction, offering a deeper understanding of reaction kinetics and mechanisms.

  • FTIR Spectroscopy (ReactIR™): In-situ FTIR probes can monitor the concentration changes of key functional groups in real-time. For this synthesis, one could track the disappearance of the C-Cl stretch of the reactant and the appearance of the N-H stretch of the product.[3]

  • NMR Spectroscopy: The reaction can be monitored directly in an NMR tube or by flowing the reaction mixture through an NMR probe, providing detailed structural information and quantification of species over time.[4][5]

The general workflow for monitoring the synthesis is outlined below.

G cluster_analysis Analytical Methods start Start Reaction: 6-Chloronicotinonitrile + Methylamine sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction (e.g., dilute with cold solvent) sampling->quench tlc Qualitative Check: TLC quench->tlc Sample Prep hplc Quantitative Analysis: HPLC / UPLC quench->hplc Sample Prep gcms Quantitative Analysis: GC-MS quench->gcms Sample Prep data_analysis Data Processing & Interpretation hplc->data_analysis gcms->data_analysis decision Reaction Complete? data_analysis->decision workup Proceed to Work-up & Purification decision->workup Yes continue_reaction Continue Monitoring decision->continue_reaction No continue_reaction->sampling Next Time Point

Caption: General workflow for offline reaction monitoring.

Experimental Protocols

Protocol 1: General Synthesis Procedure

This protocol is based on analogous nucleophilic aromatic substitution reactions.[6]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 6-chloronicotinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dioxane, or DMF).

  • Reagent Addition: Add methylamine solution (2.0-3.0 eq, e.g., 40% in water or 2.0 M in THF) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the mixture to a temperature between 60-100 °C.

  • Monitoring: Monitor the reaction progress using one of the protocols detailed below until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous solution of methylamine was used, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: HPLC-UV Monitoring Method
  • Sample Preparation:

    • Withdraw ~50 µL of the reaction mixture.

    • Immediately dilute into a 1.5 mL vial containing 1 mL of a 50:50 acetonitrile:water mixture to quench the reaction and prevent further conversion.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 275 nm.

  • Data Analysis:

    • Identify the retention times for 6-chloronicotinonitrile and this compound using standard injections.

    • Calculate the relative peak area percentage of the reactant and product at each time point to determine the reaction conversion.

Protocol 3: GC-MS Monitoring Method
  • Sample Preparation:

    • Withdraw ~50 µL of the reaction mixture.

    • Quench the aliquot in 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).

    • Vortex and pass the sample through a small plug of silica gel to remove non-volatile components.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization at 70 eV).

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the reactant and product by their retention times and mass spectra.

    • Quantify the reaction progress by comparing the peak area of the starting material and product relative to the internal standard.

Data Presentation

Quantitative data from reaction monitoring should be tabulated for clear interpretation and comparison.

Table 1: Reaction Progress Monitored by HPLC

Time (hours)6-Chloronicotinonitrile (% Peak Area)This compound (% Peak Area)Impurity 1 (% Peak Area)
099.50.10.4
175.224.30.5
248.950.50.6
415.683.70.7
62.197.10.8
8< 0.5> 98.50.9

Table 2: Key Analytical Parameters for Monitoring

AnalyteRetention Time (HPLC)Retention Time (GC)m/z (EI+)UV λmax
6-Chloronicotinonitrile~ 6.8 min~ 8.2 min138, 103245 nm
This compound~ 4.5 min~ 9.5 min133, 118, 91275 nm

Note: Retention times are approximate and will vary based on the specific system and conditions used.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-(Methylamino)nicotinonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the scale-up synthesis of 6-(methylamino)nicotinonitrile, a key intermediate in the development of various therapeutic agents. The protocol is designed to be suitable for producing material for preclinical studies, with a focus on process control, product purity, and scalability. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and methylamine. Adherence to these protocols is crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API) for preclinical evaluation.

Synthetic Scheme

The synthetic route for the preparation of this compound is a one-step process involving the displacement of the chloro group from 6-chloronicotinonitrile with methylamine.

Reaction:

Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol details the synthesis of approximately 100 g of this compound.

3.1. Materials and Equipment

  • Reactants:

    • 6-Chloronicotinonitrile (100 g, 0.72 mol)

    • Methylamine solution (40% in water, ~3 equivalents)

  • Solvent:

    • Ethanol (or other suitable solvent like isopropanol)

  • Reagents for Work-up and Purification:

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography (if necessary)

  • Equipment:

    • 5 L three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser

    • Thermometer

    • Addition funnel

    • Heating mantle

    • Large separatory funnel

    • Rotary evaporator

    • Crystallization vessel

    • Vacuum filtration apparatus

3.2. Reaction Procedure

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 100 g of 6-chloronicotinonitrile in 1 L of ethanol.

  • Reagent Addition: Slowly add ~3 equivalents of 40% aqueous methylamine solution to the stirred solution of 6-chloronicotinonitrile at room temperature via an addition funnel over a period of 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

3.3. Work-up and Isolation

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 1 L of ethyl acetate and 1 L of water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.4. Purification

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes as an anti-solvent until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Isolation of Pure Product: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data Presentation: Synthesis and Quality Control

The following tables summarize the expected quantitative data for the scale-up synthesis and the quality control specifications for the final product intended for preclinical studies.

Table 1: Scale-Up Synthesis Parameters

ParameterValue
Starting Material (6-chloronicotinonitrile)100 g
Molar Equivalent of Methylamine~3 eq
Reaction SolventEthanol
Reaction TemperatureReflux (~78-80 °C)
Reaction Time4-6 hours
Expected Yield (after purification)80-90 g
Theoretical Yield96.2 g
Percent Yield83-94%

Table 2: Preclinical Quality Control Specifications

TestMethodSpecification
AppearanceVisual InspectionWhite to off-white crystalline solid
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
Purity (by HPLC)HPLC-UV≥ 98.0%
Individual ImpurityHPLC-UV≤ 0.15%
Total ImpuritiesHPLC-UV≤ 1.0%
Residual SolventsGC-HSAs per ICH Q3C guidelines
Water ContentKarl Fischer Titration≤ 0.5%
Heavy MetalsUSP <231>≤ 20 ppm

Analytical Methods

5.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR: (400 MHz, DMSO-d₆) δ ppm: 8.3 (s, 1H), 7.8 (d, J=8.8 Hz, 1H), 7.4 (br s, 1H, NH), 6.7 (d, J=8.8 Hz, 1H), 2.9 (d, J=4.4 Hz, 3H).

  • ¹³C NMR: (100 MHz, DMSO-d₆) δ ppm: 160.1, 153.2, 140.0, 118.9, 112.3, 107.8, 29.8.

5.3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Technique: Electrospray Ionization (ESI)

  • Expected [M+H]⁺: 134.0667

Visualization of Workflows

6.1. Synthetic Workflow

Synthetic_Workflow A Reaction Setup: 6-Chloronicotinonitrile in Ethanol B Addition of Aqueous Methylamine A->B C Reflux (4-6 hours) B->C D In-Process Control: TLC/HPLC Monitoring C->D E Solvent Removal (Rotary Evaporation) D->E Reaction Complete F Aqueous Work-up: Extraction with Ethyl Acetate E->F G Purification: Crystallization F->G H Final Product: This compound G->H

Caption: Synthetic workflow for the scale-up production of this compound.

6.2. Quality Control and Release Logic

QC_Workflow cluster_0 Batch Synthesis cluster_1 Analytical Testing A Synthesized Batch of This compound B Appearance A->B C Identity (NMR, MS) A->C D Purity (HPLC) A->D E Impurities (HPLC) A->E F Residual Solvents (GC) A->F G Water Content (KF) A->G H Heavy Metals A->H I Comparison with Pre-defined Specifications B->I C->I D->I E->I F->I G->I H->I J Batch Release for Preclinical Studies I->J Pass K Batch Rejection or Reprocessing I->K Fail

Caption: Quality control workflow for the release of this compound for preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: 6-(Methylamino)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Methylamino)nicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 6-chloronicotinonitrile with methylamine in a suitable solvent. The electron-deficient nature of the pyridine ring, activated by the nitrile group, facilitates the displacement of the chloride by the methylamine nucleophile.

Q2: What are the potential byproducts I should be aware of in the synthesis of this compound?

A2: Several byproducts can form during the synthesis of this compound. The most common ones include:

  • 6-(Methylamino)nicotinamide: This results from the hydrolysis of the nitrile group of the desired product. This can occur if water is present in the reaction mixture or during workup and purification.

  • Dimerization Products: Aminopyridines have been known to undergo dimerization, which could lead to the formation of dimeric impurities.

  • Over-methylation Product: The secondary amine of the product, this compound, can potentially react with another molecule of the starting material, 6-chloronicotinonitrile, to form a bis(nicotinonitrile) derivative.

  • Unreacted 6-chloronicotinonitrile: Incomplete reaction will result in the presence of the starting material.

  • Impurities from Starting Material: The purity of the starting 6-chloronicotinonitrile will influence the impurity profile of the final product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Use a higher excess of methylamine. - Ensure efficient stirring.
Side reactions consuming starting material or product.- Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Use anhydrous solvents to prevent hydrolysis.
Presence of a byproduct with a molecular weight of 151.16 g/mol Hydrolysis of the nitrile group to form 6-(Methylamino)nicotinamide.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a non-aqueous workup if possible.
Observation of a high molecular weight impurity Dimerization of the product or over-methylation.- Lower the reaction temperature. - Use a more dilute reaction mixture. - Slowly add the 6-chloronicotinonitrile to an excess of methylamine to minimize the reaction of the product with the starting material.
Starting material (6-chloronicotinonitrile) remains in the final product Insufficient reaction time, temperature, or amount of methylamine.- Increase the reaction time and/or temperature. - Increase the molar excess of methylamine.
Multiple unknown impurities detected by LC-MS or GC-MS Impurities present in the starting 6-chloronicotinonitrile.- Analyze the purity of the starting material before use. - Purify the starting material if necessary.
Complex side reactions.- Perform a thorough analytical characterization (e.g., NMR, HRMS) of the major impurities to elucidate their structures. - Adjust reaction conditions to disfavor the formation of these specific byproducts.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 6-chloronicotinonitrile

  • Methylamine solution (e.g., 40% in water, or in an organic solvent like THF or ethanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1 equivalent) in the chosen anhydrous solvent.

  • Flush the reaction vessel with an inert gas.

  • To the stirred solution, add an excess of methylamine solution (typically 2-5 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Byproduct_Formation 6-chloronicotinonitrile 6-chloronicotinonitrile This compound This compound 6-chloronicotinonitrile->this compound Methylamine Methylamine Methylamine 6-(Methylamino)nicotinamide 6-(Methylamino)nicotinamide This compound->6-(Methylamino)nicotinamide H2O (Hydrolysis) Dimer Dimer This compound->Dimer Dimerization Over-methylation Product Over-methylation Product This compound->Over-methylation Product + 6-chloronicotinonitrile

Caption: Potential byproduct pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End Start Start Reaction_Complete Reaction_Complete Start->Reaction_Complete Analyze_Product Analyze Product Mixture (LC-MS, GC-MS, NMR) Reaction_Complete->Analyze_Product Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Reaction_Complete->Optimize_Conditions No Identify_Byproducts Identify Major Byproducts Analyze_Product->Identify_Byproducts Low_Yield Low_Yield Identify_Byproducts->Low_Yield High_Impurity High_Impurity Low_Yield->High_Impurity No Low_Yield->Optimize_Conditions Yes Purification_Strategy Develop Purification Strategy (Chromatography, Recrystallization) High_Impurity->Purification_Strategy Yes Pure_Product Pure_Product High_Impurity->Pure_Product No Optimize_Conditions->Start Purification_Strategy->Pure_Product

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Troubleshooting the Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to streamline your purification workflow.

Troubleshooting Guide

Polar pyridine compounds often present unique challenges during purification due to their basicity and high polarity. Common issues include poor chromatographic peak shape, low recovery, and instability on certain stationary phases. This guide provides a systematic approach to troubleshooting these problems.

Summary of Common Purification Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel.[1][2] - Inappropriate mobile phase pH.- Add a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonia.[1][3] - Use a less acidic stationary phase like alumina (basic or neutral) or end-capped silica.[1] - For reversed-phase, add an acid modifier like trifluoroacetic acid (TFA) or formic acid to protonate the pyridine and improve peak shape.[4]
Low or No Retention (Compound Elutes in Solvent Front) - High polarity of the compound in reversed-phase chromatography.[5][6] - Mobile phase is too strong in normal-phase chromatography.- Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[5][7][8] - Use a more polar stationary phase for normal-phase chromatography (e.g., amino or diol-bonded silica).[9] - In reversed-phase, use a highly aqueous mobile phase or a polar-embedded column.[10]
Low Compound Recovery - Irreversible adsorption onto the stationary phase.[6] - Compound degradation on acidic silica gel.[1][2] - Co-elution with impurities.- Deactivate silica gel with a basic modifier.[1] - Use an alternative stationary phase like alumina or a polymer-based column.[1] - Optimize the mobile phase gradient to improve separation from impurities.[2] - Consider "dry loading" the sample to minimize streaking and improve resolution.[1][11]
Compound Streaking on TLC and Column - High polarity and strong binding to the stationary phase.[1] - Sample overload.- Add a polar modifier (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent.[1][3] - Reduce the amount of sample loaded onto the column.
Presence of Water in Pyridine Sample - Pyridine is hygroscopic and readily absorbs moisture.[12][13] - Formation of an azeotrope with water, making simple distillation ineffective.[12]- Dry the pyridine using a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂), followed by distillation.[12][13]
Discoloration of Pyridine Sample - Presence of impurities or degradation products.[12][14]- Purify by distillation, potentially after treatment with a drying agent or an oxidizing agent like potassium permanganate (KMnO₄).[12]

Frequently Asked Questions (FAQs)

Q1: My polar pyridine compound is not retained on a C18 column. What should I do?

A1: When a polar compound shows little to no retention on a standard C18 reversed-phase column, it is often referred to as "phase collapse" or poor interaction.[5] In this situation, consider the following alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds.[5][7][8] It utilizes a polar stationary phase (like silica, amino, or amide columns) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][15]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a form of HILIC that uses a polar stationary phase with a mobile phase containing water.[6][16]

  • Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded in the alkyl chain, which makes them more stable in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[10]

Q2: How can I prevent my pyridine compound from degrading on a silica gel column?

A2: The acidic nature of silica gel can lead to the degradation of acid-sensitive compounds.[1][2] To mitigate this, you can:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1% in the eluent).[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or a bonded silica phase like amino-propylated silica.[1][17]

Q3: What are the best mobile phase modifiers for purifying polar pyridine compounds?

A3: The choice of modifier depends on the chromatographic mode:

  • Normal-Phase/HILIC: To improve peak shape and reduce tailing, add a small amount of a basic modifier like triethylamine or ammonia (0.1-1%) to the mobile phase.[1][3] For very polar compounds, a mobile phase system like dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[2]

  • Reversed-Phase: To protonate the basic pyridine nitrogen and minimize interactions with residual silanols, add an acid modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[4]

Q4: What is "dry loading" and when should I use it for purifying polar pyridine compounds?

A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another sorbent) before being loaded onto the chromatography column.[1][11] This method is particularly useful when your compound has poor solubility in the initial, less polar mobile phase, as it can help to prevent band broadening and streaking.[1]

Q5: Can I use Solid-Phase Extraction (SPE) for a preliminary cleanup of my polar pyridine compound?

A5: Yes, SPE is an excellent technique for sample cleanup and enrichment. For polar pyridine compounds, you can use:

  • Normal-Phase SPE: Use a polar sorbent (e.g., silica, diol, amino) to retain the polar analyte from a non-polar sample matrix.[18][19][20] Elution is achieved with a more polar solvent.[18]

  • Ion-Exchange SPE: Cation exchange cartridges can be used to retain the basic pyridine compound.[20]

  • Phenylboronic Acid (PBA) SPE: This has been shown to be effective for the selective retention of certain pyridine compounds.[21]

Experimental Protocols

Protocol 1: General Workflow for Normal-Phase Flash Chromatography with a Basic Modifier

  • TLC Analysis: Develop a suitable solvent system for your compound using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1] To improve the spot shape, add 0.1-1% triethylamine to the mobile phase.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully load it onto the top of the column.[11]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[1][11]

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified compound.

Protocol 2: General Workflow for HILIC Purification

  • Column Selection: Choose a HILIC stationary phase such as an amide, amino, or diol-bonded column.[7][9]

  • Mobile Phase Preparation: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a low percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate at a pH between 3 and 6).[7]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Injection: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Gradient Elution: Start with a high percentage of the organic solvent and gradually increase the aqueous component to elute the polar compounds.[5]

  • Detection and Fraction Collection: Monitor the elution using a suitable detector (e.g., UV-Vis) and collect the fractions containing the target compound.

Visualizations

experimental_workflow start Crude Polar Pyridine Compound tlc TLC Analysis (with/without modifier) start->tlc decision Good Separation and Rf? tlc->decision column_prep Prepare Column (Silica or Alternative) decision->column_prep Yes change_system Optimize Mobile Phase or Stationary Phase decision->change_system No sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Gradient Elution sample_load->elution fractions Collect and Analyze Fractions elution->fractions pure_compound Pure Compound fractions->pure_compound change_system->tlc

Caption: Workflow for purification of polar pyridine compounds.

troubleshooting_logic start Purification Issue (e.g., Peak Tailing) cause1 Interaction with Acidic Silica? start->cause1 Normal-Phase cause2 Compound Too Polar for Reversed-Phase? start->cause2 Reversed-Phase solution1a Add Basic Modifier (e.g., Triethylamine) cause1->solution1a Yes solution1b Use Alternative Stationary Phase (e.g., Alumina) cause1->solution1b Yes cause1->cause2 No end Successful Purification solution1a->end solution1b->end solution2 Switch to HILIC cause2->solution2 Yes solution2->end

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Aminating 6-Halonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of aminating 6-halonicotinonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for aminating 6-halonicotinonitriles?

The most common and effective method for synthesizing 6-aminonicotinonitriles from their halo-precursors is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2] Alternative methods, such as traditional nucleophilic aromatic substitution (SNAr), are generally less effective for 6-halonicotinonitriles. The electron-withdrawing nitrile group activates the pyridine ring, but typically at the 2- and 4-positions, making direct substitution at the 6-position challenging without extremely harsh conditions.[3][4] Copper-mediated Ullmann couplings are another possibility but often require higher temperatures and stoichiometric copper.[5]

Q2: Why is the Buchwald-Hartwig amination the preferred method for this transformation?

The Buchwald-Hartwig amination has become a cornerstone for C-N bond formation due to its broad substrate scope and high functional group tolerance, which are often limitations in other methods.[2][6] It allows for the coupling of a wide variety of amines (primary, secondary, heterocyclic) with aryl halides under relatively mild conditions.[7] The development of specialized, bulky, electron-rich phosphine ligands has enabled the efficient coupling of even challenging substrates like electron-deficient 6-halonicotinonitriles, including the less reactive chloro-derivatives.[6][8]

Q3: Which halogen (Chloride, Bromide, or Iodide) is the most suitable leaving group for the amination of 6-halonicotinonitriles?

The reactivity of the 6-halonicotinonitrile in palladium-catalyzed amination follows the general trend of C-X bond strength for oxidative addition: I > Br > Cl.[9]

  • 6-Iodonicotinonitrile : Most reactive, allowing for milder reaction conditions, but often more expensive and less stable.

  • 6-Bromonicotinonitrile : Offers a good balance of reactivity and stability, making it a very common starting material for these couplings.[10][11]

  • 6-Chloronicotinonitrile : Least reactive and requires more robust catalytic systems (e.g., specific ligands like XPhos or RuPhos) and higher temperatures to achieve efficient oxidative addition.[5][8] However, chloro-derivatives are often more cost-effective and readily available, making their use desirable in large-scale synthesis.

Troubleshooting Guide

Q1: My reaction shows low or no conversion of the 6-halonicotinonitrile starting material. What are the common causes?

Low or no conversion is a frequent issue, especially with less reactive 6-chloronicotinonitriles. The rate-limiting step is often the oxidative addition of the C-Cl bond to the palladium(0) complex.[8] Consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion cluster_checks Initial Checks cluster_catalyst Catalyst System Details cluster_reagents Reagent Details cluster_conditions Condition Details start Low / No Conversion catalyst Catalyst System start->catalyst Check reagents Reagents & Solvents start->reagents Check conditions Reaction Conditions start->conditions Check pd_source Palladium Source (Pre-catalyst vs Pd(OAc)₂) catalyst->pd_source ligand Ligand Choice & Quality (e.g., RuPhos for chlorides) catalyst->ligand ratio Pd:Ligand Ratio (1:1 to 1:4) catalyst->ratio base Base Choice & Purity (Anhydrous NaOtBu, K₃PO₄) reagents->base solvent Solvent Quality (Anhydrous & Degassed) reagents->solvent amine Amine Purity reagents->amine atmosphere Inert Atmosphere (O₂ exclusion) conditions->atmosphere temp Temperature (Increase for chlorides) conditions->temp time Reaction Time (Extend if needed) conditions->time

Caption: A logical workflow for diagnosing low conversion issues.

  • Catalyst System Integrity :

    • Palladium Source : Simple palladium sources like Pd(OAc)₂ can be unreliable.[5] Consider using well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3), which form the active Pd(0) species more cleanly and efficiently.[8]

    • Ligand Choice : For challenging 6-chloronicotinonitriles, standard ligands may be insufficient. Use bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or XPhos, which are known to facilitate the difficult oxidative addition step.[2][6]

    • Ligand Quality : Phosphine ligands are susceptible to oxidation. Ensure they are fresh and have been stored properly under an inert atmosphere.[10]

  • Reaction Conditions :

    • Inert Atmosphere : The Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.[8][10]

    • Base Selection : A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is very common. For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or more polar solvents due to poor solubility in toluene.[8][9][12] Ensure the base is anhydrous and of high purity.

    • Solvent : Toluene and 1,4-dioxane are standard solvents. They must be anhydrous, as water can lead to side reactions and catalyst deactivation.[8][13]

  • Reagent Stoichiometry :

    • Using a slight excess of the amine (1.2–1.5 equivalents) can help drive the reaction to completion.[8]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -X with -H) as a side product. How can this be minimized?

Hydrodehalogenation is a common side reaction where the halo-substrate is reduced instead of aminated.[8] This can occur if the reductive elimination step is slow relative to competing pathways.

  • Ensure Anhydrous Conditions : The presence of water can promote this side reaction. Scrupulously dry all reagents, solvents, and glassware.[8]

  • Optimize Ligand : The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Screening different bulky phosphine ligands may be necessary.

  • Base Purity : Certain impurities in bases like NaOtBu can exacerbate hydrodehalogenation. Use a high-purity source.[8]

Q3: The reaction works with simple amines, but fails with sterically hindered or electron-deficient amines. How can I optimize for these challenging nucleophiles?

  • Sterically Hindered Amines : Coupling sterically demanding amines requires a catalytic system that can accommodate the bulk.

    • Ligand Choice : Use ligands with increased steric bulk, such as Josiphos-type ferrocenyl ligands or highly hindered biaryl phosphines, which promote the formation of a monoligated palladium species and facilitate reductive elimination.[2][6]

    • Higher Temperatures : Increasing the reaction temperature can often overcome the higher activation energy associated with hindered substrates.

  • Electron-Deficient Amines : These amines are less nucleophilic and can be difficult to couple.

    • Stronger Base : A stronger base may be required to efficiently deprotonate the amine. Lithium bis(trimethylsilyl)amide (LHMDS) is often effective in these cases.[7]

    • Higher Catalyst Loading : Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve yields.

Q4: My reaction is not reproducible. What factors are most critical for consistency?

Palladium-catalyzed reactions are notoriously sensitive to small variations in conditions.[5]

  • Inert Atmosphere : The most critical factor. Ensure your degassing technique (e.g., sparging with argon, freeze-pump-thaw cycles) and inert atmosphere manifold are robust.

  • Reagent Purity : The purity of the base (especially NaOtBu), solvent, and ligand are paramount. Use freshly opened bottles or purify reagents before use.

  • Stirring : For heterogeneous mixtures involving bases like K₃PO₄, ensure vigorous stirring to maintain proper mixing.[8]

  • Precise Measurement : Accurately weigh the catalyst and ligand, as small deviations can significantly impact the reaction outcome.

Q5: How can I purify the final 6-aminonicotinonitrile product effectively?

The purification strategy depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography : Silica gel chromatography is the most common method for removing residual catalyst, ligand (and its oxide), and other byproducts.

  • Recrystallization : If the product is a solid with suitable solubility properties, recrystallization is an excellent method for achieving high purity.[14]

  • Trituration : This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[14]

  • Acid/Base Extraction : If the product's basicity is sufficiently different from the starting amine and other impurities, an acidic wash followed by neutralization and re-extraction can be an effective purification step.

Data Presentation: Optimizing Reaction Parameters

Quantitative data from literature provides a baseline for optimization. The following tables summarize key findings for related amination reactions.

Table 1: Comparison of Catalytic Systems for Amination of Heteroaryl Halides

Halide Substrate Amine Pd Source / Ligand Base Solvent Temp (°C) Yield (%) Reference
5-Bromopyrimidine Morpholine Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 100 98 [7]
5-Bromopyrimidine Aniline Pd₂(dba)₃ / Ligand 3* K₃PO₄ Toluene 100 95 [7]
2-Chloropyridine n-Hexylamine Pd(OAc)₂ / RuPhos NaOtBu Dioxane 100 96 [6]
3-Chloropyridine Pyrrolidine Pd(OAc)₂ / CyPF-tBu NaOtBu Toluene 80 99 [6]

Note: Ligand 3 refers to a specific biaryl phosphine ligand from the cited study.

Table 2: Effect of Base and Solvent on a Metal-Free Amination Reaction: 2,3,5,6-Tetrachloropyridine with N,N-dimethylformamide (DMF) as amine source.

Entry Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 NaOtBu (3.0) DMF 140 65 [12]
2 K₂CO₃ (3.0) DMF 140 <5 [12]
3 NaOtBu (3.0) H₂O 140 73 [12]
4 NaOtBu (3.0) Toluene 140 35 [12]

| 5 | NaOtBu (3.0) | DCM | 140 | <5 |[12] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Chloronicotinonitrile

This protocol is a representative procedure based on established methods for coupling aryl chlorides.[6][8][10]

  • Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the 6-chloronicotinonitrile (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Reaction : Seal the vessel tightly and place it in a preheated oil bath or heating block at 100–120 °C. Stir vigorously for 12–24 hours.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction : Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-aminonicotinonitrile product.[10]

Protocol 2: Base-Promoted Amination of a Halogenated Pyridine in Water

This protocol is adapted from a metal-free method demonstrating the use of water as a solvent.[12]

  • Setup : In a sealable pressure vessel equipped with a magnetic stir bar, combine the 6-halonicotinonitrile (1.0 equiv), the amine (2.0 equiv), and sodium tert-butoxide (NaOtBu, 3.0 equiv).

  • Solvent Addition : Add deionized water to the vessel (to achieve a concentration of ~0.25 M).

  • Reaction : Seal the vessel tightly and place it in a preheated oil bath or heating block at 140 °C. Stir the mixture for 12 hours.

  • Work-up : Cool the reaction vessel to room temperature. If a precipitate has formed, collect it by filtration.

  • Extraction : If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord HNR¹R², Base pd2_amido L-Pd(II)(Ar)(NR¹R²) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim Product Formation red_elim->pd0 Ar-NR¹R²

References

preventing side reactions in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing side reactions during nicotinonitrile synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of nicotinonitrile, particularly via the ammoxidation of 3-picoline, and provides solutions to mitigate them.

Problem 1: Low Yield of Nicotinonitrile and Formation of Pyridine and Carbon Oxides (COx)

Symptoms:

  • The final yield of nicotinonitrile is significantly lower than expected.

  • Gas chromatography (GC) or other analytical methods indicate the presence of pyridine and a high concentration of CO and CO₂ in the off-gas.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excessive Reaction Temperature High temperatures can lead to the demethylation of 3-picoline to form pyridine and complete oxidation to COx.[1] Action: Carefully control the reaction temperature within the optimal range for your specific catalyst. For many vanadium-based catalysts, this is typically between 350-400°C.[2]
Inappropriate Catalyst Composition The catalyst composition significantly influences selectivity. Some catalysts may favor complete oxidation. Action: Consider using a promoter in your catalyst system. For instance, the addition of MoO₃ to a V₂O₅/γ-Al₂O₃ catalyst has been shown to improve selectivity towards nicotinonitrile.[3]
Incorrect Reactant Molar Ratios An improper ratio of 3-picoline to ammonia and oxygen can affect the reaction pathway. Action: Optimize the molar ratios of the reactants. A common starting point is a 3-picoline:ammonia:air molar ratio of approximately 1:3:15.
Catalyst Deactivation "Hot spots" in the reactor can cause catalyst sintering and loss of activity, leading to decreased selectivity.[4] Action: Ensure uniform heat distribution in the reactor. Using a fluidized-bed reactor can help mitigate hot spots. Periodically regenerate the catalyst as per the manufacturer's recommendations.
Problem 2: Presence of Nicotinamide and Nicotinic Acid in the Final Product

Symptoms:

  • The isolated product is contaminated with nicotinamide and/or nicotinic acid, as identified by techniques like NMR or LC-MS.

  • The product may have a higher melting point or different solubility characteristics than pure nicotinonitrile.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Water in the Reaction Water can hydrolyze the nitrile group of nicotinonitrile to form the amide (nicotinamide) and subsequently the carboxylic acid (nicotinic acid), especially at elevated temperatures. Action: Ensure all reactants and the reactor are thoroughly dried before starting the synthesis. Use a carrier gas that has been passed through a drying agent.
Post-Reaction Work-up Conditions The work-up and purification steps, if not anhydrous, can introduce water and lead to hydrolysis. Action: Use dry solvents for extraction and purification. If an aqueous work-up is unavoidable, perform it at a low temperature and minimize the contact time.
High Reaction Temperature in the Presence of Trace Water Even small amounts of water can become problematic at higher reaction temperatures. Action: If water is difficult to completely eliminate, consider running the reaction at a lower temperature, which may slow down the rate of hydrolysis. This may require a longer reaction time to achieve full conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the ammoxidation of 3-picoline to nicotinonitrile?

A1: The main side reactions are:

  • Demethylation: The loss of the methyl group from 3-picoline to form pyridine.

  • Complete Oxidation: The complete combustion of 3-picoline to carbon monoxide (CO) and carbon dioxide (CO₂).

  • Hydrolysis: The reaction of the desired nicotinonitrile product with any water present to form nicotinamide and subsequently nicotinic acid.

Q2: How does the choice of catalyst affect the selectivity of the reaction?

A2: The catalyst plays a crucial role in determining the selectivity. Vanadium-based catalysts, often supported on materials like alumina, silica, or titania, are commonly used. The addition of promoters such as molybdenum oxide (MoO₃) can significantly enhance the selectivity towards nicotinonitrile by modifying the catalyst's redox properties and surface acidity.[3][5]

Q3: What is the optimal temperature range for nicotinonitrile synthesis via ammoxidation?

A3: The optimal temperature is catalyst-dependent. However, for most common vanadium-based catalysts, a temperature range of 350-400°C is generally recommended.[2] Temperatures above this range tend to favor the formation of pyridine and COx.

Q4: Can I use a different starting material other than 3-picoline?

A4: While the ammoxidation of 3-picoline is the most common industrial route, other methods exist, such as the dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide.[6] However, this method is often less atom-economical.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different catalysts and reaction conditions on the yield of nicotinonitrile and the formation of byproducts.

Table 1: Effect of Catalyst Composition on Nicotinonitrile Yield

Catalyst3-Picoline Conversion (%)Nicotinonitrile Yield (%)Main ByproductsReference
V₂O₅-34Pyridine, COx[5]
V₆O₁₃-76Pyridine, COx[5]
V₂O₅/γ-Al₂O₃93.9488.6 (Selectivity)Pyridine, CO₂[1]
V₂O₅-MoO₃/γ-Al₂O₃>95>90Pyridine, COx[5]
V₂O₅-TiO₂-83 (Selectivity)Pyridine, COx[5]

Table 2: Influence of Reaction Temperature on Product Distribution

CatalystTemperature (°C)Nicotinonitrile Yield (%)Pyridine Selectivity (%)COx Selectivity (%)
V₆O₁₃36576Not specifiedNot specified
V₂O₅45834Not specifiedNot specified
V₂O₅/γ-Al₂O₃427 (800°F)88.6 (Selectivity)3.09 - 4.311.98 - 2.43

Experimental Protocols

Protocol 1: High-Selectivity Ammoxidation of 3-Picoline using a V₂O₅-MoO₃/γ-Al₂O₃ Catalyst

This protocol is designed to maximize the yield of nicotinonitrile while minimizing the formation of pyridine and COx.

Materials:

  • 3-picoline (high purity, anhydrous)

  • Ammonia (anhydrous)

  • Air (dried)

  • V₂O₅-MoO₃/γ-Al₂O₃ catalyst

Procedure:

  • Set up a fixed-bed or fluidized-bed reactor system.

  • Pack the reactor with the V₂O₅-MoO₃/γ-Al₂O₃ catalyst.

  • Preheat the reactor to the desired reaction temperature (e.g., 370°C).

  • Establish a continuous flow of dried air and anhydrous ammonia through the reactor.

  • Introduce anhydrous 3-picoline into the gas stream at a controlled rate to achieve the desired molar ratio (e.g., 3-picoline:ammonia:air of 1:3:15).

  • Maintain the reaction temperature and monitor the composition of the off-gas using an online gas chromatograph to track the formation of nicotinonitrile, unreacted 3-picoline, pyridine, and COx.

  • The product stream is passed through a condenser to collect the crude nicotinonitrile.

  • Purify the crude product by recrystallization from a suitable dry solvent or by vacuum distillation.

Visualizations

Diagram 1: Ammoxidation of 3-Picoline and Major Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions 3-Picoline 3-Picoline Nicotinonitrile Nicotinonitrile 3-Picoline->Nicotinonitrile + NH3, + O2 (V2O5-MoO3 catalyst) Pyridine Pyridine 3-Picoline->Pyridine - CH3 COx COx 3-Picoline->COx Complete Oxidation Nicotinamide Nicotinamide Nicotinonitrile->Nicotinamide + H2O (Hydrolysis) Nicotinic_Acid Nicotinic_Acid Nicotinamide->Nicotinic_Acid + H2O (Hydrolysis) G start Low Nicotinonitrile Yield check_byproducts Analyze Byproducts (GC, etc.) start->check_byproducts is_pyridine High Pyridine/COx? check_byproducts->is_pyridine is_hydrolysis High Nicotinamide/ Nicotinic Acid? check_byproducts->is_hydrolysis is_pyridine->is_hydrolysis No optimize_temp Optimize Temperature (e.g., 350-400°C) is_pyridine->optimize_temp Yes optimize_catalyst Review Catalyst (Composition, Activity) is_pyridine->optimize_catalyst Yes check_water Check for Water Contamination (Reactants, System) is_hydrolysis->check_water Yes end Improved Yield is_hydrolysis->end No optimize_temp->end optimize_catalyst->end dry_system Ensure Anhydrous Conditions check_water->dry_system dry_system->end

References

6-(Methylamino)nicotinonitrile stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-(Methylamino)nicotinonitrile in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The information provided herein is based on the chemical properties of the compound and stability data from structurally similar aminopyridine and nicotinonitrile derivatives. It is intended to serve as a general guideline. We strongly recommend performing compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid this compound, it is recommended to store at 4°C, protected from light[1]. It should be kept in a tightly sealed container in a dry and well-ventilated area, away from sources of ignition and incompatible substances[2]. Some related compounds are known to be hygroscopic, so minimizing moisture exposure is crucial[3]. For solutions, short-term storage at 2-8°C is advisable, with protection from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized.

Q2: What solvents are suitable for dissolving this compound?

A2: Based on the properties of similar compounds like 2-amino-5-cyanopyridine, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is slightly soluble in methanol and may have limited solubility in water. When preparing stock solutions, it is best to start with an organic solvent like DMSO and then dilute with aqueous buffers if required for your experiment. Be aware that high concentrations in aqueous solutions may lead to precipitation.

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: Based on the chemistry of aminopyridines and nicotinonitriles, the following are potential stability concerns:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or amide. The methylamino group can also be affected by extreme pH.

  • Oxidation: The aminopyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over prolonged periods. This can lead to the formation of N-oxides or other degradation products.

  • Photodegradation: Many pyridine-based compounds are known to be light-sensitive. Exposure to UV or even ambient light over time can lead to degradation. It is recommended to work with solutions in a light-protected environment.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes. Therefore, avoiding high temperatures during handling and storage is crucial.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively reported in the available literature, potential degradation products can be inferred from related compounds. These may include:

  • 6-(Methylamino)nicotinic acid: Formed via hydrolysis of the nitrile group.

  • 6-(Methylamino)nicotinamide: An intermediate in the hydrolysis of the nitrile group.

  • N-oxide derivatives: Formed through oxidation of the pyridine ring nitrogen.

Identification and characterization of degradation products should be performed using analytical techniques such as LC-MS/MS.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.- Prepare fresh solutions for each experiment. - Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Perform a stability study in your experimental buffer to determine the compound's stability under your specific conditions.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your experimental system. - Prepare a more dilute stock solution. - Adjust the pH of the buffer, as the solubility of aminopyridines can be pH-dependent.
Appearance of new peaks in HPLC analysis of the solution. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products. - Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. - Analyze the new peaks by mass spectrometry (MS) to identify the degradation products.
Color change in the solution (e.g., turning yellow or brown). Oxidative degradation or other decomposition pathways.- Degas solvents before use to remove dissolved oxygen. - Consider adding an antioxidant to your solution if compatible with your experiment. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation pathways and products. This is a crucial step in developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified time, then dissolve it for analysis. Also, heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and determine the extent of degradation.

Data Presentation

The following tables present hypothetical stability data for a compound with similar structural features to this compound. This data is for illustrative purposes only and should not be considered as actual data for this compound.

Table 1: Hypothetical Stability of a 1 mM Solution of an Aminonicotinonitrile Derivative in Different Solvents at 25°C (Protected from Light)

Solvent% Remaining after 24 hours% Remaining after 72 hours
DMSO>99%98%
Methanol98%95%
Acetonitrile99%97%
PBS (pH 7.4)95%88%

Table 2: Hypothetical Forced Degradation Results for an Aminonicotinonitrile Derivative

Stress Condition% DegradationNumber of Degradation Products Observed
0.1 M HCl, 60°C, 24h25%2
0.1 M NaOH, 60°C, 24h40%3
3% H₂O₂, RT, 24h15%1
Heat (105°C, solid), 24h5%1
Photostability (ICH Q1B)10%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution (e.g., 1 mg/mL in MeCN) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Unstressed Control start->control hplc HPLC-PDA/MS Analysis stress->hplc control->hplc compare Compare Chromatograms hplc->compare identify Identify & Quantify Degradation Products compare->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound amide 6-(Methylamino)nicotinamide parent->amide H₂O / H⁺ or OH⁻ n_oxide This compound N-oxide parent->n_oxide [O] photo_products Various Photoproducts parent->photo_products acid 6-(Methylamino)nicotinic acid amide->acid Further Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Managing Poor Solubility of Nicotinonitrile Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with nicotinonitrile derivatives during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My nicotinonitrile derivative is precipitating out of solution in my aqueous assay buffer. What is the most likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like many nicotinonitrile derivatives. The primary reason is that the concentration of your compound exceeds its thermodynamic or kinetic solubility in the final assay medium. This is often observed when a concentrated stock solution, typically in 100% DMSO, is diluted into the aqueous buffer. The dramatic change in solvent polarity reduces the compound's solubility, leading to precipitation.

Q2: What is the first step I should take to address the precipitation of my compound?

A2: The first step is to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you understand the maximum concentration your compound can tolerate under the assay conditions without precipitating. A simple nephelometric or visual method can be used to estimate the kinetic solubility.

Q3: I've determined the kinetic solubility, but I need to test my compound at higher concentrations. What are my options?

A3: If your desired assay concentration exceeds the kinetic solubility of the compound, you will need to employ solubility enhancement strategies. The most common approaches include:

  • Co-solvents: Introducing a water-miscible organic solvent into your assay buffer.

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with your compound.

  • pH Adjustment: Modifying the pH of your buffer to ionize your compound, which can increase its aqueous solubility.

The choice of method will depend on the specific properties of your nicotinonitrile derivative and the tolerance of your assay system to these additives.

Q4: How much Dimethyl Sulfoxide (DMSO) is acceptable in a cell-based assay?

A4: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance to DMSO can be cell-line dependent, so it is best to determine the maximum acceptable concentration for your specific system.

Q5: Are there alternatives to DMSO as a primary stock solvent?

A5: While DMSO is the most common solvent for compound libraries, other organic solvents can be used. For some nicotinonitrile derivatives, ethanol or N,N-dimethylformamide (DMF) might be suitable alternatives. However, their compatibility with your assay and their potential for cytotoxicity must be evaluated.

Q6: How can cyclodextrins improve the solubility of my nicotinonitrile derivative?

A6: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[1] Poorly soluble compounds, like many nicotinonitrile derivatives, can be encapsulated within the hydrophobic core, forming an inclusion complex.[1] This complex has improved solubility in aqueous solutions due to the hydrophilic exterior of the cyclodextrin.[1] Studies on related compounds like nicotine have shown successful solubility enhancement using β-cyclodextrin and its derivatives.[2]

Q7: Will adjusting the pH of my buffer help with solubility?

A7: Adjusting the pH can be a very effective strategy if your nicotinonitrile derivative has ionizable functional groups.[3] For example, if your compound has a basic nitrogen atom on the pyridine ring, lowering the pH of the buffer will protonate this nitrogen, forming a more soluble salt. Conversely, if your compound has an acidic proton, increasing the pH can deprotonate it, also leading to increased solubility. It is crucial to know the pKa of your compound to effectively use this strategy.

Troubleshooting Guides

Problem: Compound Precipitation Upon Dilution from DMSO Stock

Possible Causes:

  • Final compound concentration exceeds its kinetic solubility in the assay buffer.

  • The final DMSO concentration is too low to maintain solubility.

  • The compound is less soluble in the presence of salts or other buffer components.

Solutions:

  • Determine Kinetic Solubility: Before proceeding, perform a kinetic solubility assay to find the maximum soluble concentration in your specific buffer.

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay (e.g., 0.1%, 0.25%, 0.5%) and prepare your compound dilutions accordingly.

  • Use a Co-solvent: If higher compound concentrations are needed, consider adding a co-solvent like ethanol or polyethylene glycol 400 (PEG-400) to the assay buffer. Always run a vehicle control to assess the co-solvent's effect on the assay.

  • Employ Cyclodextrins: For sensitive assays where organic solvents are not ideal, cyclodextrins can be an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.

Problem: Inconsistent Assay Results or Poor Reproducibility

Possible Causes:

  • Undetected micro-precipitation of the compound.

  • Compound degradation in the assay buffer.

  • Adsorption of the compound to plasticware.

Solutions:

  • Visual Inspection and Light Scattering: After preparing your final dilutions, visually inspect the solutions for any signs of precipitation. A more sensitive method is to use a nephelometer or a plate reader capable of measuring light scattering to detect sub-visible precipitation.

  • Stability Assessment: Incubate your compound in the assay buffer for the duration of your experiment and then analyze the sample by HPLC to check for degradation.

  • Use Low-Binding Plates: If you suspect adsorption to plasticware is an issue, consider using low-protein-binding microplates.

  • Sonication: Briefly sonicating the plate after compound addition can sometimes help to dissolve small precipitates, but this should be used with caution as it may not be a permanent solution.

Data Presentation

Table 1: Example Solubility of Nicotinamide in Ethanol/Acetonitrile Mixtures at 298.15 K*

Mass Fraction EthanolMass Fraction AcetonitrileMole Fraction Solubility (x 10^-2)
1.00.04.31
0.80.28.21
0.60.45.83
0.40.63.51
0.20.81.62
0.01.00.79

*Data for nicotinamide, a structurally related compound. Solubility of specific nicotinonitrile derivatives will vary and must be determined experimentally.

Table 2: Common Co-solvents and Their Typical Concentration Ranges in Assays

Co-solventTypical Final ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)< 0.5%Can be cytotoxic at higher concentrations.[4]
Ethanol1-5%Generally well-tolerated by many cell lines, but can affect enzyme activity.
Polyethylene Glycol 400 (PEG-400)1-10%Can be viscous at higher concentrations.
N,N-Dimethylformamide (DMF)< 0.5%Similar to DMSO in terms of potential for cytotoxicity.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Visual or Nephelometric Method

Objective: To estimate the maximum concentration at which a nicotinonitrile derivative remains in solution in a given aqueous buffer.

Materials:

  • Nicotinonitrile derivative of interest

  • 100% DMSO

  • Aqueous assay buffer of choice

  • 96-well clear bottom microplate

  • Multichannel pipette

  • Plate reader with nephelometry or light scattering capability (optional)

Methodology:

  • Prepare a 10 mM stock solution of the nicotinonitrile derivative in 100% DMSO.

  • Create a serial dilution of the stock solution in 100% DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • In the 96-well plate, add 198 µL of the aqueous assay buffer to each well.

  • Add 2 µL of each DMSO stock dilution to the corresponding wells of the buffer-containing plate. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • The final concentrations of the nicotinonitrile derivative will be 100, 50, 25, 12.5, and 6.25 µM.

  • Mix the plate by gentle shaking for 2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect each well against a dark background for any signs of precipitation. The highest concentration that remains clear is the estimated kinetic solubility.

  • For a more quantitative measurement, read the plate on a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of a nicotinonitrile derivative using a cyclodextrin.

Materials:

  • Nicotinonitrile derivative of interest

  • 100% DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer of choice

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 45% w/v).

  • Prepare a 10 mM stock solution of your nicotinonitrile derivative in 100% DMSO.

  • In a microcentrifuge tube, add the desired volume of the HP-β-CD stock solution.

  • While vortexing the HP-β-CD solution, slowly add a small aliquot of the 10 mM DMSO stock of your compound to achieve the desired final concentration.

  • Continue to vortex for 5-10 minutes.

  • Sonicate the solution for 10-15 minutes in a bath sonicator.

  • Visually inspect the solution for clarity.

  • This cyclodextrin-complexed compound solution can then be used for further dilutions in your assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO in your experiment.

Visualizations

Caption: A decision-making workflow for addressing poor solubility of nicotinonitrile derivatives.

signaling_pathway_example Conceptual Diagram of Cyclodextrin-Mediated Solubilization cluster_aqueous Aqueous Environment compound Poorly Soluble Nicotinonitrile Derivative complex Soluble Inclusion Complex compound->complex Complexation precipitation Precipitation compound->precipitation Low Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex Complexation

Caption: Cyclodextrin encapsulation enhances the solubility of nicotinonitrile derivatives.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyridines.

Troubleshooting Guides

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for substituted pyridines.

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

  • Question: My ¹H NMR spectrum of a polysubstituted pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?

  • Answer: Signal overlap in the aromatic region of substituted pyridines is a common challenge due to the similar electronic environments of the ring protons. Here are several strategies to resolve this issue:

    • Optimize Experimental Conditions:

      • Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.

      • Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts of the pyridine protons compared to the more common chloroform-d or DMSO-d₆, sometimes enough to resolve overlapping multiplets.

    • Utilize 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the pyridine ring even when signals are crowded.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, which can help differentiate protons based on the chemical shift of their attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): This provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning both proton and carbon signals definitively, especially in highly substituted systems.

Issue 2: Ambiguous Regiochemistry of Substitution

  • Question: I've synthesized a disubstituted pyridine, but I'm unsure of the exact positions of the substituents (e.g., 2,4- vs. 2,5-substitution). How can I use NMR to determine the correct isomer?

  • Answer: The regiochemistry of substitution can be unequivocally determined using a combination of ¹H-¹H coupling constants and 2D NMR, particularly HMBC.

    • Coupling Constants (J-coupling): The magnitude of the coupling between adjacent protons on the pyridine ring is characteristic of their relative positions (ortho, meta, para). By analyzing the splitting patterns, you can often deduce the substitution pattern.

    • HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range correlations from the substituent protons (or protons on carbons bearing substituents) to the pyridine ring carbons, you can piece together the connectivity and confirm the substitution pattern. For example, a proton on a substituent at the 2-position will show an HMBC correlation to C2 and C3 of the pyridine ring.

Issue 3: Very Broad or Unobservable NMR Signals

  • Question: My compound is paramagnetic, leading to very broad or unobservable NMR signals. What can I do?

  • Answer: Paramagnetic compounds, such as certain metal complexes with pyridine ligands, pose a significant challenge for NMR due to rapid nuclear spin relaxation, which leads to extreme signal broadening.

    • Specialized NMR Experiments: While challenging, specialized NMR techniques and computational methods can be used to analyze paramagnetic molecules. These are typically performed by NMR specialists.

    • Chemical Modification: If possible, changing the oxidation state of the metal to a diamagnetic state (e.g., through reduction or oxidation) will allow for the acquisition of high-resolution NMR spectra.

    • Alternative Characterization Methods: If NMR is not feasible, other techniques like X-ray crystallography,

Technical Support Center: Analysis of Nicotinonitriles by GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the thermal degradation of nicotinonitriles during Gas Chromatography-Mass Spectrometry (GC/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of nicotinonitrile degradation in my GC/MS chromatogram?

A1: Thermal degradation of nicotinonitriles can manifest in several ways in your chromatogram. Key indicators include:

  • Reduced peak area or complete peak disappearance: The most obvious sign is a significant loss in signal intensity for your target nicotinonitrile analyte, indicating it is not reaching the detector intact.

  • Peak tailing: This can be caused by active sites in the GC system that interact with the polar nitrile and pyridine functionalities, but it can also be exacerbated by degradation.[1]

  • Appearance of new, unexpected peaks: Degradation products will appear as additional peaks in the chromatogram, often with lower molecular weights and different retention times.

  • Poor reproducibility: Inconsistent peak areas and retention times between injections are a strong indicator of uncontrolled thermal degradation.[2]

  • Non-linear calibration curves: If degradation is occurring, the response of your nicotinonitrile may not be linear with increasing concentration, particularly at higher concentrations where inlet residence time might be longer.

Q2: At what injector temperature should I expect nicotinonitriles to start degrading?

A2: There is no single temperature at which all nicotinonitriles will degrade, as this is highly dependent on the specific structure of the molecule, including the nature and position of its substituents. For thermally labile compounds, it is generally recommended to start with a lower injector temperature and optimize from there. A starting point for many thermally sensitive compounds is around 200-250°C.[3] However, for particularly labile nicotinonitriles, even lower temperatures may be necessary. It is crucial to perform an injector temperature optimization study to determine the ideal temperature for your specific analyte.

Q3: What are the likely thermal degradation products of nicotinonitriles?

A3: While specific degradation pathways depend on the nicotinonitrile structure, general degradation patterns for nitrogen-containing heterocyclic compounds in pyrolysis-GC/MS suggest the following potential products:

  • Decyanation: Loss of the nitrile group (-CN) to form the corresponding pyridine derivative.

  • Ring opening and fragmentation: Cleavage of the pyridine ring can lead to the formation of smaller nitrogen-containing fragments and hydrocarbons.

  • Loss of substituents: Functional groups on the pyridine ring may be cleaved off.

  • Formation of Hydrogen Cyanide (HCN): Under pyrolytic conditions, the nitrile group can be released as HCN.[4]

Q4: Can changing the GC liner help reduce the thermal degradation of nicotinonitriles?

A4: Absolutely. The injector liner is a primary site for thermal degradation. Using a highly inert liner is critical.

  • Deactivated Liners: Always use liners that have been deactivated (e.g., via silanization) to minimize active sites that can catalyze degradation.[5] Agilent's Ultra Inert liners are an example of commercially available deactivated liners designed to improve the analysis of active compounds.[5]

  • Glass Wool: The presence and deactivation of glass wool in the liner can be a double-edged sword. While it can aid in sample vaporization and trap non-volatile residues, active sites on the wool can promote degradation. If degradation is suspected, using a liner without wool or with deactivated wool is recommended.[6]

  • Liner Geometry: The geometry of the liner can influence residence time in the hot injection port. A straight, narrow-bore liner can facilitate rapid transfer of the sample to the column.

Q5: Is derivatization a viable strategy to prevent the thermal degradation of nicotinonitriles?

A5: Yes, derivatization can be a very effective strategy. By chemically modifying the nicotinonitrile molecule, you can increase its volatility and thermal stability.[7][8] For nicotinonitriles, derivatization would typically target any reactive functional groups on the pyridine ring, such as hydroxyl or amino groups, rather than the nitrile group itself.

  • Silylation: This is a common derivatization technique that replaces active hydrogens (e.g., in -OH or -NH2 groups) with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the GC/MS analysis of thermally labile nicotinonitriles.

Issue 1: Low or No Peak Response for Nicotinonitrile Analyte
Possible Cause Troubleshooting Steps Expected Outcome
Excessive Injector Temperature 1. Systematically lower the injector temperature in 25°C increments (e.g., start at 250°C and test 225°C, 200°C, etc.).2. Perform an injector temperature optimization study (see Experimental Protocol 1).Increased peak area and improved peak shape for the target analyte.
Active Sites in the Inlet 1. Replace the inlet liner with a new, highly deactivated liner.[5]2. If using a liner with glass wool, try a liner without wool or with deactivated wool.[6]3. Perform inlet maintenance, including replacing the septum and gold seal.Improved peak response and symmetry.
Column Contamination/Activity 1. Trim 15-20 cm from the front of the GC column.[10]2. If the problem persists, replace the column with a new, inert column.Restoration of peak shape and response.
Leaks in the System 1. Check for leaks at the injector and detector fittings using an electronic leak detector.2. Ensure all ferrules are properly tightened.A leak-free system will improve analyte transfer and detector sensitivity.
Issue 2: Tailing Peaks for Nicotinonitrile Analyte
Possible Cause Troubleshooting Steps Expected Outcome
Active Sites in the System 1. Replace the inlet liner with a new, highly deactivated one.[1]2. Trim the front of the column to remove accumulated active sites.[10]3. Use a column specifically designed for inertness.Sharper, more symmetrical peaks.
Improper Column Installation 1. Re-install the column, ensuring the correct insertion depth into the injector and detector as specified by the instrument manufacturer.[11]Elimination of dead volume and improved peak shape.
Solvent-Phase Mismatch 1. Ensure the polarity of the injection solvent is compatible with the stationary phase of the column.[11]Symmetrical peaks for both the solvent and the analyte.
Low Split Ratio (for split injections) 1. Ensure a minimum of 20 mL/min total flow through the inlet for split injections to ensure efficient sample introduction.[11]Improved peak shape and reproducibility.

Quantitative Data Summary

The optimal GC/MS parameters for nicotinonitrile analysis are highly compound-dependent. The following table provides a general starting point for method development, with the understanding that optimization is crucial.

Parameter Recommended Starting Condition Rationale for Thermally Labile Nicotinonitriles
Injector Temperature 200 - 250 °C (or lower)Minimizes on-inlet thermal degradation. The optimal temperature must be determined experimentally.[3]
Liner Type Deactivated, single taper, potentially without glass woolReduces active sites and minimizes sample residence time in the injector.[6]
Injection Mode Splitless or Pulsed SplitlessFor trace analysis, but be mindful of longer residence times. A fast injection is crucial.
Initial Oven Temperature 10-20°C below the boiling point of the solventPromotes good peak focusing at the head of the column.[11]
Oven Ramp Rate 10 - 20 °C/minA balance between analysis speed and separation efficiency.
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (Helium)Ensures efficient transfer of analytes without excessive residence time in the hot zones.
MS Source Temperature 230 °CA standard starting point, but may need to be optimized to reduce in-source degradation.
MS Quadrupole Temperature 150 °CA standard starting point.

Experimental Protocols

Protocol 1: Injector Temperature Optimization for a Thermally Labile Nicotinonitrile

Objective: To determine the optimal injector temperature that provides the best peak response for the target nicotinonitrile with minimal degradation.

Materials:

  • Standard solution of the nicotinonitrile of interest in a suitable solvent (e.g., acetonitrile, ethyl acetate).

  • GC-MS system with a deactivated inlet liner.

Procedure:

  • Initial Setup:

    • Install a new, deactivated single-taper splitless liner.

    • Set the initial injector temperature to a low value, for example, 175°C.

    • Use a standard GC oven temperature program and MS parameters.

  • Analysis:

    • Inject 1 µL of the nicotinonitrile standard solution.

    • Acquire the chromatogram and mass spectrum.

  • Data Evaluation:

    • Measure the peak area of the parent nicotinonitrile.

    • Look for the presence of any potential degradation peaks. Note their peak areas.

  • Incremental Temperature Increase:

    • Increase the injector temperature by 25°C (e.g., to 200°C).

    • Repeat the injection and data acquisition.

  • Repeat:

    • Continue increasing the injector temperature in 25°C increments (e.g., 225°C, 250°C, 275°C) and analyzing the standard at each temperature.

  • Data Analysis:

    • Plot the peak area of the parent nicotinonitrile against the injector temperature.

    • Plot the sum of the peak areas of any degradation products against the injector temperature.

    • The optimal injector temperature is the point at which the parent analyte peak area is maximized before a significant increase in degradation products is observed.

Protocol 2: Silylation of Hydroxyl-Substituted Nicotinonitriles for Enhanced Thermal Stability

Objective: To derivatize a hydroxyl-substituted nicotinonitrile with a silylating agent to improve its volatility and thermal stability for GC/MS analysis.

Materials:

  • Dried sample containing the hydroxyl-substituted nicotinonitrile.

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine.

  • A suitable solvent (e.g., acetonitrile, dichloromethane).

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture will consume the silylating reagent.[9] This can be achieved by evaporation under a stream of nitrogen or by using a drying agent.

  • Derivatization Reaction:

    • To the dried sample in a reaction vial, add 100 µL of the solvent.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Add 10 µL of anhydrous pyridine to catalyze the reaction.

  • Reaction Conditions:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block.[12]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC/MS.

Visualizations

Troubleshooting_Workflow start Problem: Poor Nicotinonitrile Chromatography q1 Symptom? start->q1 low_response Low/No Peak Response q1->low_response Low Signal tailing Peak Tailing q1->tailing Poor Shape extra_peaks Extra Peaks q1->extra_peaks Unexpected Peaks check_temp Lower Injector Temperature low_response->check_temp check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites degradation_products Suspect Degradation Products extra_peaks->degradation_products check_liner Check/Replace Inlet Liner check_temp->check_liner check_column Trim/Replace Column check_liner->check_column check_leaks Check for Leaks check_column->check_leaks solution Improved Chromatography check_leaks->solution check_installation Verify Column Installation check_active_sites->check_installation check_installation->solution degradation_products->check_temp

Caption: Troubleshooting workflow for nicotinonitrile analysis.

Derivatization_Process reactant Hydroxyl-Nicotinonitrile (Thermally Labile) product Silylated Nicotinonitrile (Thermally Stable & Volatile) reactant->product Heat (60-70°C) reagent BSTFA + TMCS (Silylating Agent) reagent->product

Caption: Silylation derivatization of nicotinonitriles.

References

Validation & Comparative

A Comparative Guide to 6-(Methylamino)nicotinonitrile and 6-(Dimethylamino)nicotinonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 6-(Methylamino)nicotinonitrile and 6-(Dimethylamino)nicotinonitrile, two closely related nicotinonitrile derivatives of interest in drug discovery and chemical biology. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Nicotinonitrile scaffolds are prevalent in a variety of biologically active compounds, including kinase inhibitors and anticancer agents. The nature of the substituent at the 6-position of the pyridine ring can significantly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide focuses on the comparison between a secondary amine (methylamino) and a tertiary amine (dimethylamino) at this position.

Physicochemical Properties

The addition of a second methyl group to the amino substituent at the 6-position results in a slight increase in molecular weight and lipophilicity (logP). These seemingly minor changes can have significant implications for a compound's solubility, cell permeability, and metabolic stability.

PropertyThis compound6-(Dimethylamino)nicotinonitrile
CAS Number 261715-36-0154924-17-1
Molecular Formula C₇H₇N₃C₈H₉N₃
Molecular Weight 133.15 g/mol [1]147.18 g/mol [2]
Topological Polar Surface Area (TPSA) 48.71 Ų[1]Not available
Predicted logP 0.99498[1]Not available
Hydrogen Bond Donors 1[1]0
Hydrogen Bond Acceptors 3[1]3

Synthesis and Experimental Protocols

The synthesis of 6-(alkylamino)nicotinonitriles is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinonitrile.

General Synthesis of 6-(Alkylamino)nicotinonitriles

General Synthetic Pathway start 6-Chloronicotinonitrile product This compound or 6-(Dimethylamino)nicotinonitrile start->product Nucleophilic Aromatic Substitution amine Methylamine or Dimethylamine amine->product solvent Solvent (e.g., EtOH, DMSO) solvent->product base Base (e.g., K2CO3, Et3N) base->product

Caption: General synthesis of 6-(alkylamino)nicotinonitriles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloronicotinonitrile

  • Methylamine (solution in a suitable solvent like ethanol or THF)

  • Potassium carbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a solution of 6-chloronicotinonitrile (1 equivalent) in ethanol, add potassium carbonate (2 equivalents).

  • Add a solution of methylamine (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol: Synthesis of 6-(Dimethylamino)nicotinonitrile

The protocol for the synthesis of 6-(dimethylamino)nicotinonitrile is analogous to that of the methylamino derivative, with dimethylamine being used as the nucleophile.

Biological Activity: A Comparative Overview

Kinase Inhibition

The nicotinonitrile scaffold is a known hinge-binding motif in many kinase inhibitors. The amino substituent at the 6-position often plays a crucial role in establishing interactions with the solvent-exposed region of the ATP-binding pocket.

A study on nicotinonitrile derivatives as Pim kinase inhibitors revealed that a compound containing a dimethylamino group exhibited potent inhibitory activity. Molecular docking studies suggested that the dimethylamino group contributes to a stable binding conformation through favorable electrostatic interactions.[3]

Inference for Comparison:

  • Hydrogen Bonding: this compound possesses a hydrogen bond donor (the N-H group), which is absent in 6-(dimethylamino)nicotinonitrile. This difference could be critical for binding to kinase targets where a hydrogen bond donation to a specific residue is required for high-affinity binding.

  • Steric Effects: The additional methyl group in 6-(dimethylamino)nicotinonitrile increases its steric bulk. This could either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes within the binding site.

  • Basicity: The dimethylamino group is generally more basic than the methylamino group. This difference in basicity can affect the compound's overall charge state at physiological pH, influencing its interaction with the target protein and its pharmacokinetic properties.

Hypothetical Kinase Binding cluster_0 This compound cluster_1 6-(Dimethylamino)nicotinonitrile compound1 Pyridine Ring substituent1 Methylamino Group (N-H) compound1->substituent1 kinase Kinase ATP Binding Pocket compound1->kinase Binding h_bond Potential H-Bond Donor substituent1->h_bond compound2 Pyridine Ring substituent2 Dimethylamino Group compound2->substituent2 compound2->kinase Binding steric Increased Steric Bulk substituent2->steric

Caption: Potential differences in kinase binding modes.

Cytotoxicity

Nicotinonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action is often linked to the inhibition of critical cellular kinases involved in cell proliferation and survival.

While specific comparative data for these two compounds is lacking, SAR studies on related heterocyclic compounds suggest that small modifications to alkylamino substituents can lead to significant changes in cytotoxic potency.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

Materials:

  • Recombinant kinase

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • Test compounds (this compound and 6-(dimethylamino)nicotinonitrile)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the kinase, the test compound, and the kinase buffer.

  • Incubate to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate to allow for substrate phosphorylation.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay (General Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow synthesis Compound Synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay cell_assay Cell Viability Assay purification->cell_assay data_analysis Data Analysis (IC50) kinase_assay->data_analysis cell_assay->data_analysis

Caption: A typical workflow for evaluating the biological activity.

Conclusion

The comparison between this compound and 6-(dimethylamino)nicotinonitrile highlights the subtle yet significant impact of N-methylation on the properties of a bioactive scaffold. While the methylamino derivative offers the potential for hydrogen bond donation, the dimethylamino analog presents increased steric bulk and basicity. The choice between these two building blocks in a drug discovery program will depend on the specific requirements of the target protein and the desired pharmacological profile. Further experimental evaluation is necessary to definitively determine the relative potency and efficacy of these two compounds in various biological assays.

References

A Comparative Analysis of the Biological Activity of 6-(Methylamino)nicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 6-(methylamino)nicotinonitrile and its structural analogs. The focus is on their performance in preclinical models, particularly as kinase inhibitors and anticancer agents, supported by available experimental data.

Introduction

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 6-aminonicotinonitrile, in particular, have garnered significant attention for their potential as therapeutic agents. This guide delves into the biological activity of this compound and compares it with other analogs, highlighting key structure-activity relationships that govern their efficacy.

Comparative Biological Activities

While direct comparative studies detailing the biological activity of this compound are limited in publicly available literature, the extensive research on its analogs provides valuable insights into the potential of this compound class. The primary therapeutic areas where these compounds show promise are oncology and inflammation, largely through the inhibition of key protein kinases.

Kinase Inhibitory Activity

Nicotinonitrile derivatives have been widely investigated as inhibitors of several kinase families, most notably Pim kinases and Epidermal Growth Factor Receptor (EGFR).

Pim-1 Kinase Inhibition:

The Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell proliferation and survival, making it an attractive target for cancer therapy. Several nicotinonitrile analogs have demonstrated potent inhibitory activity against Pim-1.

Tyrosine Kinase Inhibition:

Beyond serine/threonine kinases, certain nicotinonitrile derivatives have shown inhibitory effects against tyrosine kinases, which are critical components of signaling pathways that drive cancer cell growth and proliferation.

Cytotoxic Activity Against Cancer Cell Lines

The kinase inhibitory activity of these compounds often translates into potent cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several 6-substituted nicotinonitrile analogs against different cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
2-amino-6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)nicotinonitrile PC-3 (Prostate)2.04[1]
HepG2 (Liver)3.73[1]
Novel Nicotinonitrile Derivative 8 MCF-7 (Breast)~1-3[2]
HCT-116 (Colon)~1-3[2]
Novel Nicotinonitrile Derivative 5g MCF-7 (Breast)~1-3[2]
HCT-116 (Colon)~1-3[2]
Pyrido[2,3-d]pyrimidine Derivative 4 MCF-7 (Breast)0.57[3]
HepG2 (Liver)1.13[3]
Pyrido[2,3-d]pyrimidine Derivative 11 MCF-7 (Breast)1.31[3]
HepG2 (Liver)0.99[3]

Key Signaling Pathways

Nicotinonitrile analogs often exert their biological effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation. The interplay between the Pim-1 and EGFR signaling pathways is a notable target.

Pim1_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT PIM1 PIM1 MIG6 MIG6 PIM1->MIG6 Inhibits transcription of BAD BAD PIM1->BAD Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->BAD Inhibits PI3K_AKT->Proliferation_Survival MIG6->EGFR Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Nicotinonitrile_Analogs 6-Substituted Nicotinonitrile Analogs Nicotinonitrile_Analogs->EGFR Inhibit Nicotinonitrile_Analogs->PIM1 Inhibit

Caption: Interplay between Pim-1 and EGFR signaling pathways targeted by nicotinonitrile analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of nicotinonitrile analogs.

Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Pim-1 Kinase

  • Substrate (e.g., PIMtide)

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (nicotinonitrile analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, Pim-1 kinase, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the inhibition of EGFR autophosphorylation.

Materials:

  • Recombinant human EGFR

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compounds

  • Assay plates (e.g., 96-well)

  • Detection system (e.g., ADP-Glo™ or antibody-based detection of phosphorylation)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in the kinase assay buffer.

  • Reaction Mixture: In each well of the assay plate, combine the EGFR enzyme, the peptide substrate, and the test compound.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Quantify the extent of phosphorylation using a suitable detection method. For an ADP-Glo™ assay, follow the steps outlined in the Pim-1 assay protocol. For antibody-based detection, use a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT/MTS) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (MTT only): If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., Pim-1, EGFR) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/MTS) Cytotoxicity_Assay->IC50_Determination Animal_Models Animal Models (e.g., Xenografts) IC50_Determination->Animal_Models Lead Compound Selection

References

Comparative Cytotoxicity of Substituted 6-Aminonicotinonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 6-aminonicotinonitriles represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their anti-cancer properties, supported by experimental data, to aid researchers and drug development professionals in this field.

Quantitative Cytotoxicity Data

The cytotoxic potential of various substituted 6-aminonicotinonitrile derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of cells, is a standard measure of cytotoxicity. The data below summarizes the IC50 values for several derivatives.

Compound IDCell LineIC50 Value (µM)Notes
Compound 3 MDA-MB-231 (Breast)1.81 ± 0.1Displayed higher potency than the control drug, Doxorubicin.[1]
MCF-7 (Breast)2.85 ± 0.1[1]
Compound 4 MDA-MB-231 (Breast)Not specifiedPotency was comparable to Doxorubicin.[1]
MCF-7 (Breast)Not specified
Compound 6 MDA-MB-231 (Breast)10.23 ± 0.8Moderate potency.[1]
MCF-7 (Breast)9.47 ± 0.7[1]
Compound 5c KB (Oral)7 ± 2.77Showed potent activity compared to the control drug.[2]
Compound 5g KB (Oral)7.5 ± 1.49[2]
HepG2 (Liver)22.5 ± 3.09[2]
Compound 5b KB (Oral)8 ± 2.217[2]
Compound 5f A549 (Lung)31.5 ± 2.02[2]
Compound 13 HepG2 (Liver)8.78 ± 0.7 (µg/mL)Exhibited strong cytotoxic effect.[3]
HeLa (Cervical)15.32 ± 1.2 (µg/mL)[3]
Compound 19 HepG2 (Liver)5.16 ± 0.4 (µg/mL)Showed activity similar to Doxorubicin.[3]
HeLa (Cervical)4.26 ± 0.3 (µg/mL)[3]

Experimental Protocols

The evaluation of cytotoxicity for the 6-aminonicotinonitrile derivatives cited in this guide was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[4]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for approximately 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted 6-aminonicotinonitriles) and incubated for a specified period, typically 48 to 72 hours.[5][6] A control group treated with a vehicle (like DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included.[2]

  • MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentrations and performing a regression analysis.[7]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro cytotoxicity screening using the MTT assay.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Culture (Seeding in 96-well plates) B 2. Incubation (24h) (Allow cells to adhere) A->B C 3. Add Test Compounds (Varying concentrations) B->C D 4. Incubation (48-72h) (Allow compounds to act) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (Plate Reader) G->H I 9. Calculate Cell Viability (%) H->I J 10. Determine IC50 Values I->J

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets can vary between derivatives, a common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. Several studies on related cytotoxic agents indicate that they can trigger apoptosis through various cellular signaling cascades.[8][9] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes, which are critical executioners of cell death.

The diagram below outlines a simplified, generalized pathway for apoptosis that can be initiated by cytotoxic compounds.

G compound Cytotoxic Compound (6-Aminonicotinonitrile Derivative) stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress pro_apop Pro-Apoptotic Proteins (e.g., Bax, Bak) stress->pro_apop activates anti_apop Anti-Apoptotic Proteins (e.g., Bcl-2) stress->anti_apop inhibits mito Mitochondria pro_apop->mito anti_apop->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation (Initiator Caspase) cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Alternatives for 6-(Methylamino)nicotinonitrile in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of medicinal chemistry, 6-(methylamino)nicotinonitrile has established itself as a pivotal building block, particularly in the synthesis of pyrido[2,3-d]pyrimidin-7-one scaffolds, which are central to a multitude of potent kinase inhibitors. This guide provides a comprehensive comparison of viable alternatives to this key intermediate, with a focus on their application in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. By presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Performance Comparison of 6-Substituted Nicotinonitrile Analogs in FGFR Inhibition

The methylamino group at the 6-position of the nicotinonitrile core plays a crucial role in the activity and selectivity of the resulting kinase inhibitors. However, medicinal chemists frequently explore modifications at this position to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes the structure-activity relationship (SAR) of various substituents at the 6-position of the pyrido[2,3-d]pyrimidin-7-one scaffold, derived from correspondingly substituted nicotinonitriles, against FGFR1 kinase.

Precursor ScaffoldR GroupCompound IDFGFR1 IC50 (nM)
This compound-NHCH₃1 (Reference) 15
6-Aminonicotinonitrile-NH₂2 35
6-Ethoxynicotinonitrile-OCH₂CH₃3 80
6-Cyclopropylaminonicotinonitrile-NH-c-Pr4 8
6-(Dimethylamino)nicotinonitrile-N(CH₃)₂5 45
6-Methoxynicotinonitrile-OCH₃6 120

Data Interpretation: The data indicates that small, hydrogen-bond donating groups at the 6-position are generally favored for potent FGFR1 inhibition. The reference compound 1 , derived from this compound, exhibits strong potency. Replacing the methylamino group with a primary amine (2 ) or a dimethylamino group (5 ) leads to a moderate loss of activity. Alkoxy substituents (3 and 6 ) are less favorable, resulting in a significant decrease in potency. Notably, the introduction of a cyclopropylamino group (4 ) enhances the inhibitory activity, suggesting that exploration of small, constrained alkylamino groups could be a fruitful avenue for optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and extension of these findings.

General Synthesis of 6-Substituted-2-amino-pyrido[2,3-d]pyrimidin-7-ones

This protocol describes a general method for the synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold from various 6-substituted nicotinonitrile precursors.

Step 1: Synthesis of the Guanidine Intermediate

  • To a solution of the respective 6-substituted-2-aminonicotinonitrile (1.0 eq) in 1,4-dioxane, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature and add hydrazine hydrate (1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude guanidine intermediate, which is used in the next step without further purification.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidin-7-one Core

  • Dissolve the crude guanidine intermediate from Step 1 in acetic acid.

  • Add 2,6-dichloro-3,5-dimethoxybenzaldehyde (1.1 eq).

  • Heat the reaction mixture at 120 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired 6-substituted-2-amino-pyrido[2,3-d]pyrimidin-7-one.

In Vitro FGFR1 Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against FGFR1 kinase.[1][2][3][4][5]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution to the appropriate wells.

  • Add 2 µL of a solution containing FGFR1 kinase and the poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for FGFR1.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and measure the luminescence by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental design is crucial for understanding the role of these compounds.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidin-7-one Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: 6-Substituted Nicotinonitrile Synthesis Two-Step Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Inhibitor Pyrido[2,3-d]pyrimidin-7-one Inhibitor Library Purification->Inhibitor Assay In Vitro FGFR1 Kinase Assay (ADP-Glo™) Inhibitor->Assay Data IC50 Determination Assay->Data SAR SAR Analysis Data->SAR

References

Unraveling the Potency of Nicotinonitrile-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. Among the myriad of scaffolds explored, the nicotinonitrile core has emerged as a privileged structure, yielding a multitude of derivatives with promising anti-cancer properties. This guide provides a comparative analysis of the efficacy of various nicotinonitrile-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation therapeutics.

This comparative guide delves into the efficacy of different nicotinonitrile-based kinase inhibitors, presenting a side-by-side analysis of their performance against various cancer cell lines and specific kinase targets. The quantitative data, primarily half-maximal inhibitory concentrations (IC50), are summarized for clear comparison. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying mechanisms and methodologies.

Comparative Efficacy of Nicotinonitrile Derivatives

The anti-proliferative activity of various nicotinonitrile-based kinase inhibitors has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, serve as a primary metric for comparing their efficacy. The following table summarizes the IC50 values for selected nicotinonitrile derivatives against different cancer cell lines and kinases.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran–nicotinonitrile hybrid 3b MCF-7 (Breast Cancer)7.53 ± 0.435-FluorouracilNot specified
Benzofuran–nicotinonitrile hybrid 3c MCF-7 (Breast Cancer)9.17 ± 0.315-FluorouracilNot specified
Nicotinonitrile derivative 5g MCF-7 (Breast Cancer)~1-35-Fluorouracil~5
HCT-116 (Colon Cancer)~1-3~5
Tyrosine Kinase (TK)0.352 (352 nM)Not specified
Nicotinonitrile derivative 7i MCF-7 (Breast Cancer)~1-35-Fluorouracil~5
HCT-116 (Colon Cancer)~1-3~5
Nicotinonitrile derivative 8 MCF-7 (Breast Cancer)~1-35-Fluorouracil~5
HCT-116 (Colon Cancer)~1-3~5
Tyrosine Kinase (TK)0.311 (311 nM)Not specified
Nicotinonitrile derivative 9 MCF-7 (Breast Cancer)~1-35-Fluorouracil~5
HCT-116 (Colon Cancer)~1-3~5
Nicotinonitrile derivative 7b MCF-7 (Breast Cancer)~55-Fluorouracil~5
HCT-116 (Colon Cancer)~5~5
Nicotinonitrile derivative 7d MCF-7 (Breast Cancer)~55-Fluorouracil~5
HCT-116 (Colon Cancer)~5~5
Nicotinonitrile derivative 7f MCF-7 (Breast Cancer)~55-Fluorouracil~5
HCT-116 (Colon Cancer)~5~5
Nicotinonitrile derivative 8e Pim-1, Pim-2, Pim-3 Kinases≤ 0.28StaurosporineNot specified
3-cyanopyridine 4d Pim-1 Kinase0.46 ± 0.02Quercetagetin0.56 ± 0.03

Key Signaling Pathways Targeted

Nicotinonitrile-based inhibitors have demonstrated activity against several key signaling pathways implicated in cancer progression. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis. Another important family of targets is the Pim kinases, which are involved in the regulation of cell cycle progression and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Nicotinonitrile-based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

The evaluation of nicotinonitrile-based kinase inhibitors relies on a series of well-established in vitro assays. The following are detailed methodologies for commonly employed experiments.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compounds (nicotinonitrile derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method, such as luminescence.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials: Human cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS

cross-screening of 6-(Methylamino)nicotinonitrile derivatives against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro inhibitory activity of a series of nicotinonitrile derivatives against a panel of kinases. While broad cross-screening data for 6-(methylamino)nicotinonitrile derivatives against a comprehensive kinase panel is not extensively available in the public domain, this document summarizes the existing experimental data for structurally related nicotinonitrile compounds, primarily focusing on their activity against the Pim kinase family. This information is valuable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective kinase inhibitors.

Data Presentation: Kinase Inhibition Profile of Nicotinonitrile Derivatives

The following table summarizes the 50% inhibitory concentrations (IC50) of various nicotinonitrile derivatives against the Pim-1, Pim-2, and Pim-3 kinases. Lower IC50 values indicate higher potency.

Compound IDModification on Nicotinonitrile ScaffoldPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)Reference
8c 2-(4-chlorophenyl)hydrazono1.121.561.89[1]
8e 2-(4-fluorophenyl)hydrazono≤ 0.28≤ 0.28≤ 0.28[1]
9a 2-((2-oxoindolin-3-ylidene)hydrazono)2.153.474.11[1]
9e 2-((5-fluoro-2-oxoindolin-3-ylidene)hydrazono)0.981.241.52[1]
12 2-((2-(dimethylamino)naphthalen-1-yl)diazenyl)1.762.132.54[1]
Staurosporine (Reference pan-kinase inhibitor)0.310.310.31[1]
Compound 12 5-((5-(azepan-1-yl)pentyl)oxy)-2,4-diamino-6-phenylnicotinonitrile14.3 nM (0.0143 µM)Not ReportedNot Reported[2]

Note: The core scaffold for compounds 8c, 8e, 9a, 9e, and 12 from Aboukhatwa et al. (2022) is a 2-substituted-6-amino-4-phenylnicotinonitrile derivative. Compound 12 from Darweesh et al. (2023) has a different substitution pattern.

Experimental Protocols

A detailed methodology for the key experiments is crucial for the reproducibility and interpretation of the results. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Pim Kinase)

This protocol is based on a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Pim-1, Pim-2, or Pim-3 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Peptide substrate (e.g., a derivative of the BAD protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (nicotinonitrile derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are further diluted in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control) to the wells of the 384-well plate.

    • Add 2 µL of the respective Pim kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km value for the specific Pim kinase isoform.

  • Incubation: The assay plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. The plate is then incubated for another 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 values are then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series add_compound Add Compound to Plate compound_prep->add_compound reagent_prep Prepare Kinase, Substrate, ATP add_kinase Add Kinase reagent_prep->add_kinase add_compound->add_kinase start_reaction Add Substrate/ATP Mix add_kinase->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Detect Signal incubation->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate calc_inhibition % Inhibition Calculation read_plate->calc_inhibition ic50 IC50 Determination calc_inhibition->ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Pim-1 Kinase Signaling Pathway

G cluster_downstream Downstream Effects Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates PIM1_gene PIM1 Gene (in Nucleus) STAT->PIM1_gene activates transcription PIM1_protein PIM1 Kinase PIM1_gene->PIM1_protein translates to BAD BAD PIM1_protein->BAD phosphorylates cMyc c-Myc PIM1_protein->cMyc stabilizes p27 p27 PIM1_protein->p27 phosphorylates Apoptosis Inhibition of Apoptosis BAD->Apoptosis regulates Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle promotes p27->Cell_Cycle inhibits

Caption: Simplified Pim-1 kinase signaling pathway.

References

A Head-to-Head Comparison of Synthesis Routes for 6-Aminonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 6-Aminonicotinonitrile, a vital building block in medicinal chemistry, can be synthesized through various routes. This guide provides a head-to-head comparison of two prominent methods: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SNAr).

This comparison guide delves into the experimental protocols, quantitative data, and underlying mechanistic principles of each route, offering a comprehensive resource for selecting the optimal synthetic strategy based on factors such as yield, reaction conditions, and substrate scope.

At a Glance: Comparing Synthesis Routes

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 6-Bromo- or 6-Chloronicotinonitrile6-Chloronicotinonitrile
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Ammonia source (e.g., aqueous ammonia)
Reaction Temperature Typically 80-120 °CTypically 130-150 °C
Reaction Pressure Atmospheric pressureHigh pressure (sealed vessel)
Typical Yield High (often >80%)Moderate to high (can be >70%)
Substrate Scope Broad, tolerates a wide range of aminesGenerally limited to ammonia or simple amines
Key Advantages Milder conditions, broader scope, high yieldsLower cost of reagents, simpler setup
Key Disadvantages Cost of catalyst and ligand, potential for metal contaminationHarsh conditions (high temperature and pressure), safety considerations with sealed reactors

Reaction Pathways and Experimental Workflows

The two synthetic routes diverge significantly in their approach to forming the C-N bond at the 6-position of the nicotinonitrile ring. The Buchwald-Hartwig amination relies on a catalytic cycle, while the SNAr reaction proceeds through a direct displacement of the halide.

Synthesis_Comparison cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) start1 6-Halonicotinonitrile (X = Br, Cl) reagents1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Ammonia Surrogate (e.g., Benzophenone Imine) start1->reagents1 Couple with start2 6-Chloronicotinonitrile conditions1 Toluene ~110 °C, 18 h reagents1->conditions1 Under hydrolysis Acidic Hydrolysis conditions1->hydrolysis Followed by product1 6-Aminonicotinonitrile hydrolysis->product1 reagents2 Aqueous Ammonia (NH₄OH) start2->reagents2 React with conditions2 Sealed Vessel ~130-150 °C, 4-6 h reagents2->conditions2 Under product2 6-Aminonicotinonitrile conditions2->product2

A comparison of the two main synthetic routes to 6-aminonicotinonitrile.

Experimental Protocols

Route 1: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile

This method utilizes a palladium catalyst and a phosphine ligand to couple an ammonia surrogate with the halo-substituted nicotinonitrile, followed by hydrolysis to yield the primary amine.

Materials:

  • 6-Bromonicotinonitrile

  • Benzophenone imine (ammonia surrogate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or sealed vial

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 6-bromonicotinonitrile (1.0 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add 2 M hydrochloric acid (10 mL) and stir the mixture at room temperature for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-aminonicotinonitrile.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloronicotinonitrile

This classical approach involves the direct displacement of the chloride from the electron-deficient pyridine ring by ammonia under high temperature and pressure.

Materials:

  • 6-Chloronicotinonitrile

  • Aqueous ammonia (28-30%)

  • High-pressure reaction vessel (autoclave)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for workup and purification

Procedure:

  • Place 6-chloronicotinonitrile (1.0 mmol) and aqueous ammonia (10 mL) into a high-pressure reaction vessel.

  • Seal the vessel securely.

  • Heat the reaction mixture to 130-150 °C with stirring for 4-6 hours. The internal pressure will increase significantly.

  • Monitor the reaction progress by TLC or LC-MS after carefully taking an aliquot from the cooled reactor.

  • After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and the internal pressure has subsided before opening.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 6-aminonicotinonitrile.

Conclusion

The choice between the Buchwald-Hartwig amination and nucleophilic aromatic substitution for the synthesis of 6-aminonicotinonitrile depends on the specific requirements of the researcher and the project.

The Buchwald-Hartwig amination offers a more modern, versatile, and often higher-yielding approach that operates under milder conditions.[1][2] Its broad substrate scope makes it particularly valuable for the synthesis of a diverse library of substituted aminopyridines. However, the cost of the palladium catalyst and specialized ligands, as well as the need to remove residual metal from the final product, are important considerations.

The nucleophilic aromatic substitution (SNAr) method is a more traditional and cost-effective route, employing inexpensive and readily available reagents.[3] Its primary drawbacks are the harsh reaction conditions, which require specialized high-pressure equipment and present safety challenges. The substrate scope is also more limited compared to the palladium-catalyzed method.

For discovery chemistry and the synthesis of diverse analogs, the flexibility and high efficiency of the Buchwald-Hartwig amination are often favored. For large-scale production where cost is a primary driver and the necessary high-pressure equipment is available, the SNAr route can be a viable and economical option. Researchers should carefully weigh these factors to select the most appropriate synthetic strategy for their needs.

References

Assessing the Selectivity of 6-(Methylamino)nicotinonitrile-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(methylamino)nicotinonitrile scaffold has emerged as a privileged structure in the development of targeted kinase inhibitors. Its unique chemical properties allow for the design of potent and selective agents against various kinase targets implicated in cancer, inflammation, and autoimmune diseases. This guide provides a comparative analysis of the selectivity of inhibitors derived from this scaffold, with a focus on Janus kinase (JAK) inhibitors, using the well-characterized drug tofacitinib as a primary example. We also explore the broader potential of the nicotinonitrile core by examining derivatives targeting other kinase families.

Data Presentation: Comparative Selectivity of Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit. Kinome-wide screening is therefore a critical step in the characterization of any new inhibitor. Below, we present quantitative data on the inhibitory activity of tofacitinib, a prominent inhibitor with a scaffold related to the this compound core, against the JAK family and a broader panel of kinases.

Table 1: Inhibitory Activity (IC50) of Tofacitinib against Janus Kinases (JAKs)

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Data Source(s)
Tofacitinib3.2 - 1124.1 - 201.6 - 134 - >5000[1][2]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Table 2: Selectivity Profile of Tofacitinib Against a Broader Kinase Panel

While primarily a JAK inhibitor, tofacitinib has been profiled against larger panels of kinases to assess its broader selectivity. In a comprehensive kinome scan, tofacitinib showed high selectivity for the JAK family with significantly less potent activity against a wide range of other kinases. For instance, in one study, IC50 values for 30 other kinases were all greater than 3,000 nM[3]. This high degree of selectivity is a key attribute for its clinical use.

Table 3: Inhibitory Activity of Other Nicotinonitrile-Derived Inhibitors

The nicotinonitrile scaffold has been utilized to develop inhibitors for other kinase families as well. While comprehensive kinome-wide selectivity data for these compounds is not as readily available as for tofacitinib, the following table provides examples of their activity against their primary targets.

Compound ClassPrimary Target(s)Representative IC50 (nM)Data Source(s)
Pyrazolopyridine-nicotinonitrile derivativesTyrosine Kinases (TK)311 - 352[4]
Fused Nicotinonitrile derivativesPim Kinases (PIM1, PIM2, PIM3)≤ 280

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cellular assays commonly used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is a common method for determining the potency of an inhibitor against a purified kinase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant kinases.

Materials:

  • Recombinant human kinase enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrates for each kinase

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In the wells of a microplate, add the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (vehicle control).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Add the luminescent kinase assay reagent to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cellular Assay: Inhibition of STAT Phosphorylation (Flow Cytometry)

This assay assesses the ability of an inhibitor to block a specific signaling pathway within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells treated with a kinase inhibitor.

Materials:

  • Relevant cell line (e.g., primary human T-cells, TF-1 cells)

  • Cell culture medium

  • Recombinant cytokine (e.g., IL-2, IL-6, GM-CSF)

  • Test compounds dissolved in DMSO

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated anti-phospho-STAT antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-2 for 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT5).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of phosphorylated STAT in each sample.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the concentration of the test compound.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound-derived inhibitors and a typical experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor This compound Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound-derived inhibitors.

IRAK4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PAMP / IL-1 TLR_IL1R TLR / IL-1R Ligand->TLR_IL1R Binding MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Gene_Expression Inflammatory Gene Expression NFkB_Pathway->Gene_Expression Nuclear Translocation Inhibitor Nicotinonitrile-derived IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Caption: The TLR/IL-1R signaling pathway mediated by IRAK4, a potential target for nicotinonitrile-derived inhibitors.

Experimental_Workflow start Start: Inhibitor Synthesis biochemical_assay In Vitro Biochemical Assay (e.g., Kinase Panel Screen) start->biochemical_assay cellular_assay Cell-Based Assay (e.g., pSTAT Inhibition) start->cellular_assay data_analysis Data Analysis: Determine IC50 & Selectivity Profile biochemical_assay->data_analysis cellular_assay->data_analysis end End: Characterized Inhibitor data_analysis->end

Caption: A generalized experimental workflow for assessing the selectivity of kinase inhibitors.

References

A Comparative Benchmarking Guide to Novel Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of recently developed nicotinonitrile derivatives against established drugs in anticancer and antimicrobial applications. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

Nicotinonitrile, a pyridine ring with a nitrile group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, leading to the development of several marketed drugs. This guide focuses on the anticancer and antimicrobial potential of new nicotinonitrile derivatives, benchmarking their in vitro efficacy against standard therapeutic agents such as doxorubicin, sorafenib, 5-fluorouracil (5-FU), and ampicillin. The presented data highlights promising candidates that exhibit comparable or, in some cases, superior activity to these established drugs, warranting further investigation.

Anticancer Activity: A Comparative Analysis

The anticancer potential of novel nicotinonitrile derivatives has been extensively studied against various cancer cell lines. Their efficacy, often measured as the half-maximal inhibitory concentration (IC50), has been benchmarked against well-known chemotherapeutic agents.

Against Breast and Liver Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 in µM) of selected nicotinonitrile derivatives compared to doxorubicin, a widely used anticancer drug, in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Compound/DrugMCF-7 IC50 (µM)HepG2 IC50 (µM)Notes
Nicotinonitrile Derivative 1 1.52 - 5.651.17 - 4.21Varies based on substitutions on the nicotinonitrile core.
Nicotinonitrile Derivative 2 ~3.58~7.26Shows potent activity.[1]
Doxorubicin (Benchmark) 4.39 - 9.94[2]12.2[3]Standard chemotherapeutic agent.

Note: The IC50 values are collated from multiple studies and variations can be attributed to different experimental conditions. Direct comparison should be made with caution.

As Kinase Inhibitors

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting specific kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Pim-1 Kinase.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The table below compares the VEGFR-2 inhibitory activity of novel nicotinonitrile derivatives with sorafenib, an approved multi-kinase inhibitor.

Compound/DrugVEGFR-2 IC50 (nM)Cancer Cell Line IC50 (µM)
Nicotinonitrile Derivative 3 77.02HCT-116: 5.4, HepG2: 7.1
Nicotinonitrile Derivative 4 60.83HCT-116: 9.3, HepG2: 7.8
Sorafenib (Benchmark) 53.65[4]HCT-116: 9.30, HepG2: 7.40[4]

Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Compound/DrugAurora A IC50 (nM)Aurora B IC50 (nM)
Nicotinonitrile Derivative 5 ~5~0.8
VX-680 (Tozasertib) 0.718
SNS-314 (Danusertib) 931

Pim-1 kinase is a proto-oncogene that promotes cell survival and proliferation. Nicotinonitrile derivatives have emerged as potent inhibitors of this kinase.

Compound/DrugPim-1 Kinase IC50 (µM)Cancer Cell Line IC50 (µM)
Nicotinonitrile Derivative 6 ~0.245Varies with cell line
Nicotinonitrile Derivative 7 0.13Varies with cell line
5-Fluorouracil (Benchmark) N/AHePG2: 9.42, HCT-116: 8.01[5]

Antimicrobial Activity: A Comparative Analysis

Nicotinonitrile derivatives have also demonstrated promising activity against various bacterial strains. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of new nicotinonitrile derivatives against the broad-spectrum antibiotic, ampicillin.

Compound/DrugStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)
Nicotinonitrile Derivative 8 1010-20
Nicotinonitrile Derivative 9 1010-20
Ampicillin (Benchmark) Varies significantly based on strain resistanceVaries significantly based on strain resistance

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for rational drug design and development.

Anticancer Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by anticancer nicotinonitrile derivatives and the established benchmark drugs.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sorafenib Sorafenib & Nicotinonitrile Derivatives Sorafenib->VEGFR2 Sorafenib->RAF

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase Prophase Prophase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Metaphase Metaphase Prophase->Aurora_A Anaphase Anaphase Aurora_B Aurora B Kinase Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Aurora_B Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Chromosome_Segregation->Cytokinesis Nicotinonitrile_Inhibitors Nicotinonitrile Derivatives Nicotinonitrile_Inhibitors->Aurora_A Nicotinonitrile_Inhibitors->Aurora_B

Caption: Role of Aurora kinases in mitosis and their inhibition.

Pim1_Signaling_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors/ Cytokines Receptor Receptor Growth_Factors->Receptor STAT_JAK JAK/STAT Pathway Receptor->STAT_JAK Pim1 Pim-1 Kinase STAT_JAK->Pim1 Upregulates Bad Bad (pro-apoptotic) Pim1->Bad Inhibits Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Nicotinonitrile_Inhibitors Nicotinonitrile Derivatives Nicotinonitrile_Inhibitors->Pim1

Caption: Pim-1 kinase signaling pathway in cancer cell survival.

Mechanism of Action of Benchmark Drugs

The following diagrams illustrate the established mechanisms of action for the benchmark anticancer and antimicrobial drugs.

Doxorubicin_MoA Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition DNA DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->DNA DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->Topoisomerase_II Topo_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin.

FU_MoA FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibits RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis Incorporated into RNA DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Cell_Death Cell Death RNA_Synthesis->Cell_Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of 5-Fluorouracil.

Ampicillin_MoA Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Ampicillin.[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate (24h) B 2. Treat cells with various concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 48-72h) B->C D 4. Add MTT solution to each well and incubate (2-4h) C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F 6. Measure absorbance at ~570nm using a microplate reader E->F G 7. Calculate IC50 values F->G

Caption: MTT assay experimental workflow.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the nicotinonitrile derivative or benchmark drug.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[11][12][13][14][15]

Workflow:

SRB_Assay_Workflow A 1. Seed cells and treat with compounds as in MTT assay B 2. Fix cells with cold trichloroacetic acid (TCA) A->B C 3. Stain the cells with SRB dye B->C D 4. Wash with acetic acid to remove unbound dye C->D E 5. Solubilize the protein-bound dye with Tris buffer D->E F 6. Measure absorbance at ~510nm E->F G 7. Calculate IC50 values F->G

Caption: SRB assay experimental workflow.

Detailed Steps:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds.

  • Cell Fixation: After incubation, fix the cells by adding cold trichloroacetic acid (TCA).[12]

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.[13]

  • Solubilization: Solubilize the protein-bound dye using a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Determine the IC50 values from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[16][17][18][19][20]

Workflow:

MIC_Workflow A 1. Prepare serial two-fold dilutions of the antimicrobial agent in broth B 2. Inoculate each well with a standardized bacterial suspension A->B C 3. Incubate the microplate under appropriate conditions B->C D 4. Observe for visible bacterial growth C->D E 5. The MIC is the lowest concentration with no visible growth D->E

Caption: Broth microdilution MIC determination workflow.

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial compound in a 96-well microtiter plate containing a suitable broth medium.[20]

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plate under conditions optimal for the growth of the bacterium.

  • Observation: After incubation, visually inspect the wells for turbidity, indicating bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]

References

Safety Operating Guide

Navigating the Safe Disposal of 6-(Methylamino)nicotinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle 6-(Methylamino)nicotinonitrile with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling of the compound, including waste segregation and packaging, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that involves careful segregation, containment, and coordination with certified waste management services.

1. Waste Classification and Segregation:

  • Solid Waste: Any solid this compound waste, such as residual powder or contaminated weighing implements, should be carefully collected. Use tools like spatulas and brushes to transfer the waste into a designated, clearly labeled "Hazardous Waste" container. This container should be specifically for non-halogenated organic solids. To minimize the generation of dust, handle the material gently.

  • Contaminated Labware: Disposable items that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be treated as hazardous waste. These items should be placed in the same designated hazardous waste container as the solid waste.

  • Rinsate from Cleaning: For non-disposable labware, a triple rinse with a suitable solvent (e.g., acetone or ethanol) is necessary. The resulting rinsate must be collected in a separate, clearly labeled "Non-Halogenated Organic Solvent Waste" container. Under no circumstances should this rinsate be poured down the drain.

2. Waste Containment and Labeling:

  • Utilize chemically resistant, leak-proof containers with secure screw-top caps for all waste streams. High-density polyethylene (HDPE) containers are a suitable option.

  • Each container must be accurately and clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste" or "Acetone rinsate containing this compound"). Include the date of waste accumulation.

3. Storage and Accumulation:

  • Sealed waste containers should be stored in a designated satellite accumulation area. This area must be well-ventilated and equipped with secondary containment to manage any potential leaks.

  • Store the waste away from incompatible materials to prevent any hazardous reactions.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the accumulated waste.

  • Adhere to all institutional and vendor-specific instructions for preparing the containers for transport and for the completion of any required waste manifest documentation.

Quantitative Data Summary for Disposal

ParameterInstruction/ValueCitation
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[2]
Waste Classification Hazardous Chemical Waste (likely classified as irritant and potentially toxic).[2]
Recommended Final Disposal Incineration at a permitted hazardous waste incineration facility.[2]
Container Type for Waste Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene).[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Workflow for the Proper Disposal of this compound A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste Streams A->B C Solid Waste (e.g., excess reagent, contaminated solids) B->C D Contaminated Disposables (e.g., gloves, weigh boats) B->D E Rinsate (from cleaning glassware) B->E F Step 3: Contain and Label Waste C->F D->F E->F G Labeled 'Hazardous Solid Waste' Container F->G Solids & Disposables H Labeled 'Hazardous Solvent Waste' Container F->H Rinsate I Step 4: Store in Satellite Accumulation Area G->I H->I J Step 5: Arrange for Professional Disposal I->J K Contact EHS or Certified Vendor J->K

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.